3-hydroxy-2-methylpropanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMCAHGCWBGWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959331 | |
| Record name | 3-Hydroxy-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38433-80-6 | |
| Record name | Propanal, 3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-hydroxy-2-methylpropanal from Propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-methylpropanal, the aldol (B89426) addition product of propanal. The core of this process is the self-aldol condensation of propanal, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, explores various catalytic systems, and presents a detailed experimental protocol for the synthesis and purification of the target compound. Quantitative data from cited experiments are summarized, and key processes are visualized through logical diagrams to facilitate understanding and replication by researchers in organic synthesis and drug development.
Introduction
This compound, also known as propanal aldol, is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, serving as a precursor for various fine chemicals and pharmaceutical building blocks. The primary route to this compound is the self-aldol condensation of propanal, where two molecules of propanal react in the presence of a catalyst to form the desired β-hydroxy aldehyde.[1]
This guide focuses on the synthesis of this compound, with particular attention to reaction conditions that favor the formation of the aldol addition product over the subsequent α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557), which is formed upon dehydration.[2][3]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from propanal proceeds via a base-catalyzed aldol addition mechanism. The process can be broken down into three key steps:
-
Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and an alkoxide intermediate.[4]
-
Protonation: The alkoxide intermediate is protonated by a water molecule (or other protic solvent) to yield the final product, this compound, and regenerates the basic catalyst.[1]
A potential side reaction is the dehydration of the aldol product, which is often favored by heat, to form 2-methyl-2-pentenal.[5]
Catalytic Systems
Various catalysts can be employed for the self-aldol condensation of propanal. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity towards the desired aldol product.
| Catalyst Type | Specific Examples | Key Characteristics |
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) | Readily available and effective. The reaction is often fast and exothermic. Controlling the reaction temperature is crucial to prevent dehydration. |
| Heterogeneous Base | Anion-Exchange Resins, Activated Hydrotalcite | Offer advantages in terms of catalyst separation and reusability. Can provide good conversion and selectivity.[6][7] |
| Acid Catalysts | Mineral Acids, Lewis Acids | Can also catalyze the aldol reaction, but often promote dehydration more readily than base catalysts. |
Experimental Protocols
The following protocols are based on established methodologies for the aldol condensation of propanal.[2][3]
Synthesis of this compound using Sodium Hydroxide
This protocol is adapted from procedures where propanal undergoes self-condensation in the presence of a dilute sodium hydroxide solution.[3]
Materials:
-
Propanal
-
2 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add propanal.
-
While stirring vigorously at room temperature, slowly add a 2 M NaOH solution. The reaction is exothermic, and the temperature of the mixture will rise.[3]
-
Continue stirring until the reaction mixture cools back to room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by fractional distillation under reduced pressure.[2] It is important to avoid high temperatures during distillation to prevent dehydration.[2]
Quantitative Data
The yield and selectivity of the aldol condensation are highly dependent on the reaction conditions. The following table summarizes available data, primarily focusing on the dehydrated product due to the common progression of the reaction.
| Catalyst | Temperature (°C) | Propanal Conversion (%) | Selectivity to 2-methyl-2-pentenal (%) | Reference |
| Strong Anion-Exchange Resin | 35 | 97 | 95 | [6] |
| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 97 | 99 | [7] |
| Sodium Hydroxide (stoichiometric) | Not specified | 99 | 86 | [6] |
Note: Data for the selective synthesis and isolated yield of this compound are not extensively reported in the surveyed literature, as the focus is often on the dehydrated condensation product.
Conclusion
The synthesis of this compound from propanal via a self-aldol condensation is a well-established reaction. The key to obtaining the desired aldol addition product lies in carefully controlling the reaction conditions, particularly temperature, to prevent subsequent dehydration. Base catalysis, using either homogeneous or heterogeneous systems, is the most common approach. While detailed protocols for isolating the pure aldol are not as prevalent as those for the condensation product, the principles of low-temperature reaction and purification by vacuum distillation are crucial for success. This guide provides a foundational understanding and a practical starting point for researchers aiming to synthesize and utilize this versatile chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. 3-Hydroxy-2-methylpentanal – Wikipedia [de.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. Propanal with dilute naoh | Filo [askfilo.com]
- 6. Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Biological Activity of 3-Hydroxy-2-methylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylpropanal is a small, bifunctional organic molecule containing both a hydroxyl and an aldehyde group. While primarily recognized as a valuable intermediate in chemical synthesis, its biological activities are not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds and general principles of aldehyde toxicology and metabolism. This document will cover potential metabolic pathways, toxicological considerations, and hypothetical experimental protocols for its biological characterization, serving as a resource for researchers and professionals in drug development and life sciences.
Introduction
This compound (CAS RN: 38433-80-6), also known as 2-methyl-3-hydroxypropanal, is a chiral aldehyde with the molecular formula C4H8O2. Its structure suggests potential for a range of chemical reactions and biological interactions. The presence of a reactive aldehyde group, a primary alcohol, and a chiral center makes it an intriguing molecule for further investigation. This guide will synthesize the limited available information and provide a framework for future research into its biological significance.
Potential Biological Activities and Toxicological Profile
Direct experimental data on the biological activity of this compound is scarce. However, based on the known reactivity of aldehydes and data from similar molecules, several potential biological effects can be inferred.
General Aldehyde Reactivity and Toxicity
Aldehydes are known for their high reactivity, particularly towards nucleophiles such as the amino and sulfhydryl groups of proteins and the amino groups of DNA bases. This reactivity is the basis for their biological effects, which can include cytotoxicity and genotoxicity. Short-chain aldehydes, in particular, are of interest due to their potential for endogenous formation and environmental exposure.
The toxic effects of aldehydes can be mediated through several mechanisms:
-
Protein Modification: Aldehydes can form Schiff bases and other adducts with proteins, leading to enzyme inactivation, disruption of cellular structures, and induction of immune responses.
-
DNA Damage: Reaction with DNA can lead to the formation of DNA-protein crosslinks and DNA adducts, which can be mutagenic and carcinogenic. Formaldehyde (B43269), a simple aldehyde, is known to induce N-hydroxymethyl mono-adducts on guanine, adenine, and cytosine, as well as N-methylene crosslinks between adjacent purines in DNA.
-
Oxidative Stress: The metabolism of aldehydes can generate reactive oxygen species (ROS), leading to oxidative stress, which is an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. This can result in damage to lipids, proteins, and DNA.
Inferred Toxicological Profile of this compound
-
3-Hydroxypropanal (B37111): The Safety Data Sheet (SDS) for the closely related 3-hydroxypropanal indicates that it is classified as acutely toxic (oral) and is a skin and eye irritant.
-
3-Hydroxy-2,2-dimethylpropanal: This dimethylated analog is reported to be a neurotoxin and an eye irritant.
Based on this information, it is prudent to handle this compound with appropriate safety precautions, assuming it may exhibit similar irritant and toxic properties. The general genotoxicity of aliphatic aldehydes also suggests that this potential should be considered.
Table 1: Summary of Inferred Toxicological Data for this compound and Related Compounds
| Compound | CAS RN | LD50 (Oral, Rat) | Primary Hazards | Genotoxicity Potential |
| This compound | 38433-80-6 | Data not available | Likely irritant, potential for acute toxicity | Inferred from aldehyde class |
| 3-Hydroxypropanal | 2134-29-4 | Data not available | Acute toxicity (oral), skin/eye irritant | Inferred from aldehyde class |
| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | Data not available | Neurotoxin, eye irritant | Inferred from aldehyde class |
Note: The toxicological profile for this compound is largely inferred due to a lack of direct experimental data.
Metabolism and Metabolic Pathways
The metabolism of this compound in biological systems has not been specifically elucidated. However, it is expected to follow the general metabolic pathways of other short-chain, branched aldehydes. These pathways primarily involve oxidation and reduction reactions catalyzed by ubiquitous enzymes.
Expected Metabolic Conversion
The primary metabolic route for aldehydes involves oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). Alternatively, the aldehyde can be reduced to the corresponding alcohol by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).
In the case of this compound, the expected metabolic products would be:
-
Oxidation: 3-hydroxy-2-methylpropanoic acid.
-
Reduction: 2-methyl-1,3-propanediol.
The balance between these two pathways would depend on the specific enzymes present in the tissue, the availability of cofactors (NAD+ for oxidation, NADH/NADPH for reduction), and the substrate specificity of the enzymes.
Role in Branched-Chain Amino Acid Catabolism
Branched-chain aldehydes, such as 2-methylpropanal, are intermediates in the catabolism of branched-chain amino acids (BCAAs) like valine.[1][2] While this compound is not a direct intermediate in the primary BCAA degradation pathway, its structural similarity suggests potential interactions with the enzymes involved. It is conceivable that it could act as a substrate or inhibitor for enzymes such as branched-chain α-keto acid dehydrogenase or subsequent metabolic enzymes.[3]
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Due to the absence of published studies on the biological activity of this compound, this section provides detailed hypothetical protocols for its investigation. These protocols are based on standard methodologies for characterizing the biological effects of small molecules.
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on a human cell line using the MTT assay.
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (DMSO) should also be included.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzymatic Synthesis of this compound
This protocol is adapted from a method for the enzymatic synthesis of 3-hydroxypropanal and can be used to produce this compound for biological testing.
Objective: To synthesize this compound from propanal and formaldehyde using an aldolase (B8822740).
Materials:
-
Deoxyribose-5-phosphate aldolase (DERA)
-
Propanal
-
Formaldehyde
-
Potassium phosphate (B84403) buffer
-
Reaction vessel
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), propanal, and formaldehyde.
-
Enzyme Addition: Add DERA enzyme to the reaction mixture to initiate the aldol (B89426) condensation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC or GC-MS.
-
Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography.
Caption: Hypothetical workflow for biological characterization.
Signaling Pathways
There is no direct evidence linking this compound to the modulation of any specific signaling pathways. However, as a potential inducer of oxidative stress, it could indirectly affect various pathways that are sensitive to the cellular redox state.
Potential for Oxidative Stress Induction
Aldehydes can induce oxidative stress by depleting cellular antioxidants, such as glutathione, and by generating ROS during their metabolism. This can lead to the activation of stress-responsive signaling pathways.
A plausible, though unconfirmed, signaling cascade initiated by this compound-induced oxidative stress could involve the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: Hypothetical Nrf2 activation by oxidative stress.
Conclusion and Future Directions
This compound is a molecule with potential for interesting biological activities, yet it remains largely unexplored. This guide has synthesized the available information on related compounds to provide a predictive overview of its potential metabolism and toxicology. The provided experimental protocols and workflow diagrams offer a roadmap for future research to elucidate the specific biological effects of this compound.
Key areas for future investigation include:
-
Quantitative Toxicity Studies: Determination of LD50 and IC50 values in relevant models.
-
Genotoxicity Assessment: Direct evaluation of mutagenic and clastogenic potential.
-
Metabolic Profiling: Identification of the primary metabolites and the enzymes involved.
-
Mechanism of Action Studies: Investigation of its effects on specific cellular targets and signaling pathways.
A thorough understanding of the biological activity of this compound will be crucial for assessing its safety and for exploring its potential applications in the pharmaceutical and other life science industries.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylpropanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This structure imparts a versatile reactivity, making it an interesting building block in organic synthesis. Its ability to undergo reactions typical of both alcohols and aldehydes allows for its potential use in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a summary of its chemical reactivity and safety considerations.
Chemical and Physical Properties
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 38433-80-6[1] |
| Molecular Formula | C₄H₈O₂[1][2] |
| Canonical SMILES | CC(CO)C=O |
| InChI Key | JTMCAHGCWBGWRV-UHFFFAOYSA-N |
| Synonyms | 2-methyl-3-hydroxypropanal, β-hydroxyisobutyraldehyde |
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | PubChem |
| Exact Mass | 88.052429494 Da | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Complexity | 42.8 | PubChem |
Note: The properties listed above are computationally derived and may differ from experimental values.
Synthesis and Purification
A common and plausible method for the synthesis of this compound is the base-catalyzed crossed aldol (B89426) condensation between propionaldehyde (B47417) and formaldehyde (B43269).
Representative Experimental Protocol: Aldol Condensation
Disclaimer: The following is a representative protocol based on general principles of organic chemistry and has not been sourced from a specific publication.
Objective: To synthesize this compound via a crossed aldol condensation reaction.
Materials:
-
Propionaldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath to maintain a temperature of 0-5°C.
-
Initial Charge: The flask is charged with a dilute aqueous solution of sodium hydroxide.
-
Aldehyde Addition: Propionaldehyde is slowly added to the stirred alkaline solution from the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Formaldehyde Addition: Following the addition of propionaldehyde, an aqueous solution of formaldehyde is added dropwise, maintaining the same temperature range.
-
Reaction: The mixture is stirred vigorously in the ice bath for several hours, followed by stirring at room temperature overnight to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled in an ice bath and neutralized with dilute hydrochloric acid. The resulting solution is extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The presence of both a primary alcohol and an aldehyde group allows this compound to exhibit a range of chemical behaviors.
-
Aldehyde Group Reactions: The aldehyde is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol (forming 2-methyl-1,3-propanediol). It can also undergo nucleophilic addition reactions at the carbonyl carbon.
-
Alcohol Group Reactions: The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. It can also undergo esterification or etherification reactions.
-
Intramolecular Reactions: Under certain conditions, intramolecular cyclization to form a hemiacetal is possible.
Visualization of Chemical Reactivity
Caption: Reactivity map of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include a doublet for the aldehydic proton (CHO), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and signals corresponding to the methylene (B1212753) (CH₂) and hydroxyl (OH) protons.
-
¹³C NMR: Four distinct signals are expected, corresponding to the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and a strong C=O stretch of the aldehyde (~1725 cm⁻¹).
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. Aldehydes, in general, are reactive molecules that can interact with biological macromolecules, but specific studies on this compound are lacking.[3][4]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The handling precautions should be based on the general hazards associated with aliphatic aldehydes and alcohols.[5][6]
-
General Hazards: Lower molecular weight aldehydes can be flammable and toxic.[6] They may cause irritation to the skin, eyes, and respiratory tract.[7][8]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep container tightly closed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7][9]
This guide provides a summary of the known and predicted properties of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unveiling 3-Hydroxy-2-methylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylpropanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, represents a key building block in organic synthesis and a metabolite in various biological pathways. Its structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and core characteristics of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a discussion of its role in metabolic pathways.
Discovery and Isolation
Pinpointing the exact moment of the first discovery and isolation of this compound is challenging due to the historical context of its likely synthesis. The compound is a product of a mixed aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction extensively studied since the 19th century. The foundational work on the aldol reaction by chemists such as Charles-Adolphe Wurtz in the 1870s laid the groundwork for the synthesis of a vast array of β-hydroxy carbonyl compounds. It is highly probable that this compound was first synthesized during this period of extensive exploration into the scope and mechanism of the aldol reaction, though a specific publication heralding its initial isolation remains obscure.
Early syntheses of β-hydroxy aldehydes were often achieved through the base-catalyzed reaction of two different aldehydes. In the case of this compound, this would involve the reaction of formaldehyde (B43269) and propanal. While not explicitly documented as the "discovery," this method represents the most direct and classical approach to its formation.
Modern isolation and purification techniques for this compound typically involve column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to obtain the pure compound. Its stability can be a concern, as it may be prone to dehydration or polymerization, necessitating careful handling and storage at low temperatures.
While its synthesis is well-established, the natural occurrence of this compound has not been extensively reported in the scientific literature. However, branched-chain aldehydes are known to be formed in various food products through both enzymatic and non-enzymatic pathways.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases.
| Property | Value | Reference |
| Molecular Formula | C4H8O2 | [2][3] |
| Molecular Weight | 88.11 g/mol | [2][3] |
| CAS Number | 38433-80-6 | [2][3][4] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not precisely determined, likely decomposes | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water and common organic solvents | |
| pKa | Not available |
Experimental Protocols
The following section provides a detailed experimental protocol for a modern and reliable synthesis of this compound via a mixed aldol reaction.
Synthesis of this compound via Mixed Aldol Reaction
This procedure is adapted from established methodologies for mixed aldol reactions.
Materials:
-
Propanal (freshly distilled)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of sodium hydroxide (e.g., 0.1 M in water). The flask is cooled in an ice-water bath to 0-5 °C.
-
Addition of Aldehydes: A mixture of propanal (1.0 equivalent) and formaldehyde (1.2 equivalents) is prepared and added dropwise to the cooled sodium hydroxide solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., 1 M HCl) to a pH of ~7. The aqueous layer is then extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: The yield of this reaction can vary depending on the precise conditions but is typically in the range of 40-60%.
Metabolic Pathways
This compound is a branched-chain aldehyde, and its metabolism is expected to follow the general pathways for such compounds. Branched-chain aldehydes are typically formed from the catabolism of branched-chain amino acids.[1] The aldehyde can then be either oxidized to a carboxylic acid or reduced to an alcohol.
The diagram below illustrates a potential metabolic fate of this compound.
References
A Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of 3-hydroxy-2-methylpropanal, a valuable chiral building block in the pharmaceutical industry. The focus is on a biocatalytic approach utilizing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), highlighting its substrate promiscuity and potential for stereoselective synthesis. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow.
Introduction
This compound is a chiral aldehyde containing two stereocenters, making it a crucial precursor for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Traditional chemical synthesis of such molecules often involves multiple steps, harsh reaction conditions, and the formation of racemic mixtures, necessitating challenging and costly chiral resolution processes. Biocatalysis, through the use of enzymes, offers a green and efficient alternative, enabling highly stereoselective synthesis under mild conditions.
This guide focuses on the application of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) for the synthesis of this compound. DERA, a class I aldolase, naturally catalyzes the reversible aldol (B89426) addition of acetaldehyde (B116499) to D-glyceraldehyde-3-phosphate. However, its remarkable substrate promiscuity allows it to accept other aldehydes as both donor and acceptor substrates, opening avenues for the synthesis of a wide range of valuable chiral compounds.[1]
Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound can be achieved through a DERA-catalyzed crossed aldol addition of propanal (the donor) to formaldehyde (B43269) (the acceptor).
Key Enzyme: 2-Deoxyribose-5-phosphate Aldolase (DERA)
DERA's ability to accept propanal as a nucleophile (donor) is central to this synthetic route.[1] While the natural reaction involves acetaldehyde, studies have shown that other small aldehydes can also serve as substrates, albeit sometimes with reduced reaction rates.[1] The stereochemical outcome of DERA-catalyzed reactions is a key advantage, typically yielding the (S)-configuration at the newly formed stereocenter of the acceptor aldehyde. However, the stereoselectivity can be influenced by the specific DERA enzyme used and can be further engineered through site-directed mutagenesis.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the enzymatic synthesis of this compound, adapted from established protocols for DERA-catalyzed reactions.
Enzyme Expression and Purification
A common source for DERA is from the thermophilic bacterium Thermotoga maritima (DERATma), which offers good stability.
Protocol:
-
Gene Cloning and Expression Vector: The gene encoding DERATma is cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged protein for simplified purification.
-
Host Strain: Escherichia coli BL21(DE3) is a commonly used host strain for protein expression.
-
Culture Conditions:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Continue incubation at a lower temperature (e.g., 18°C) for 16-18 hours to enhance the yield of soluble protein.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C).
-
Purify the His-tagged DERA from the supernatant using a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).
-
Elute the purified DERA with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.
-
Enzymatic Synthesis of this compound
Reaction Conditions:
-
Reaction Buffer: 100 mM phosphate (B84403) buffer (pH 7.0)
-
Substrates:
-
Formaldehyde (Acceptor): 10-50 mM
-
Propanal (Donor): 20-100 mM (a molar excess of the donor is often used)
-
-
Enzyme Concentration: 1-5 mg/mL of purified DERA
-
Temperature: 30-40°C
-
Reaction Time: 1-24 hours
-
Agitation: Gentle shaking (e.g., 150 rpm)
Protocol:
-
Prepare the reaction mixture by adding the buffer, substrates, and purified enzyme to a reaction vessel.
-
Incubate the reaction at the desired temperature with shaking.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by protein precipitation with an acid (e.g., trichloroacetic acid).
Product Analysis
Quantitative Analysis (Yield and Conversion):
-
High-Performance Liquid Chromatography (HPLC): The concentration of the product, this compound, and the remaining substrates can be quantified using HPLC.
-
A C18 column is typically used.
-
The mobile phase can be a gradient of water and acetonitrile.
-
Detection is performed using a UV detector at a suitable wavelength (e.g., 210 nm).
-
A standard curve of the purified product is required for accurate quantification.
-
Stereochemical Analysis (Enantiomeric Excess):
-
Chiral Gas Chromatography (GC) or Chiral HPLC: The enantiomeric excess (ee) of the product can be determined using chiral chromatography.
-
The aldehyde product may need to be derivatized to a more stable compound (e.g., the corresponding alcohol by reduction with NaBH4) prior to analysis.
-
A chiral column (e.g., a cyclodextrin-based column for GC) is used to separate the enantiomers.
-
The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
-
Quantitative Data Summary
While specific data for the DERA-catalyzed synthesis of this compound is limited in publicly available literature, data from analogous reactions can provide an expected range of outcomes. The following table summarizes typical results for DERA-catalyzed aldol additions.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| DERATma | Acetaldehyde | Formaldehyde | 3-Hydroxypropanal | ~28 | ~28 (7 mM from 25 mM total substrates) | Not Reported | [2] |
| Engineered DERA | Acetaldehyde | Chloroacetaldehyde | (3R,5S)-6-chloro-2,4,6-trideoxyhexose | High | High | >99 (for the di-addition product) | [1] |
Note: The conversion and yield are highly dependent on the specific reaction conditions, including substrate concentrations, enzyme loading, and reaction time.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound.
Conclusion and Future Outlook
The enzymatic synthesis of this compound using DERA presents a promising and sustainable alternative to traditional chemical methods. The high stereoselectivity of DERA is a significant advantage for applications in drug development where enantiopurity is critical. While the wild-type enzyme demonstrates the feasibility of this reaction, future research should focus on:
-
Enzyme Engineering: Site-directed mutagenesis and directed evolution of DERA can be employed to enhance its activity towards propanal as a donor substrate and to fine-tune its stereoselectivity to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.
-
Process Optimization: Systematic optimization of reaction parameters, including substrate feeding strategies to mitigate potential substrate inhibition, will be crucial for developing a robust and scalable manufacturing process.
-
Cascade Reactions: Integrating the DERA-catalyzed step into multi-enzyme cascade reactions could enable the direct conversion of simple feedstocks into more complex and valuable chiral molecules in a one-pot setup.
This technical guide provides a solid foundation for researchers and drug development professionals to explore and develop the enzymatic synthesis of this compound. The detailed protocols and workflow diagrams offer a practical starting point for laboratory-scale synthesis and further process development.
References
The Elusive Natural Presence of 3-Hydroxy-2-methylpropanal: A Review of Current Scientific Evidence
For researchers, scientists, and drug development professionals, a comprehensive review of existing scientific literature and metabolic databases reveals a notable absence of evidence for the natural occurrence of 3-hydroxy-2-methylpropanal. Despite extensive searches for this specific C4 hydroxy aldehyde in a variety of biological and environmental contexts, no definitive identification in natural sources has been documented. This technical guide summarizes the current state of knowledge, highlighting the lack of data on its natural biosynthesis, quantitative presence, and involvement in signaling pathways.
Quantitative Data: An Absence of Evidence
A thorough examination of scientific literature and chemical databases yields no quantitative data on the concentration or presence of this compound in any natural source. Studies focused on the analysis of volatile organic compounds (VOCs) in plants, microorganisms, and food products do not list this compound among the identified metabolites.[1][2][3][4] Similarly, major metabolic databases such as the Human Metabolome Database (HMDB) and the FooDB do not contain entries for this compound as a naturally occurring metabolite.[5][6]
This lack of data prevents the creation of a table summarizing its natural occurrence, as no such occurrences have been scientifically validated.
Putative Biosynthesis and Related Compounds
While there is no direct evidence for the biosynthesis of this compound, related metabolic pathways offer a theoretical context. The biosynthesis of short-chain and branched-chain aldehydes is a known process in various organisms, often as intermediates in amino acid catabolism or carbohydrate metabolism.[7] For instance, 2-methylpropanal is a known metabolite in Saccharomyces cerevisiae and has been detected in various foods.[5][6][8]
The enzymatic synthesis of a related compound, 3-hydroxypropanal, has been demonstrated in vitro using enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) for industrial applications, but this does not represent a known natural pathway in organisms.[9] It is conceivable that an aldol (B89426) condensation reaction involving acetaldehyde (B116499) and propionaldehyde (B47417) could theoretically produce this compound. However, no enzyme or metabolic pathway has been identified to catalyze this specific reaction in a biological system.
The following diagram illustrates a hypothetical, non-validated biosynthetic pathway based on known biochemical reactions. It is crucial to emphasize that this is a theoretical construct and does not represent a known natural process.
Experimental Protocols: A Methodological Void
Consistent with the lack of detection, there are no established and validated experimental protocols for the extraction, detection, and quantification of this compound from natural matrices. While general methods for the analysis of aldehydes in food and environmental samples exist, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), they have not been specifically applied to or optimized for the detection of this compound in a natural context.[2][10][11][12]
Conclusion
References
- 1. Frontiers | Research on Volatile Organic Compounds From Bacillus subtilis CF-3: Biocontrol Effects on Fruit Fungal Pathogens and Dynamic Changes During Fermentation [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: Showing metabocard for 2-Methylpropanal (HMDB0031243) [hmdb.ca]
- 6. Showing Compound 2-Methylpropanal (FDB003271) - FooDB [foodb.ca]
- 7. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-methylpropanal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Characteristics of 3-hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
The following table summarizes the key physical and chemical identifiers for 3-hydroxy-2-methylpropanal. This data is primarily derived from computational models and established chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 38433-80-6 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| Exact Mass | 88.052429494 Da | [1][3] |
| XLogP3-AA (LogP) | -0.5 | [1][2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
| Complexity | 42.8 | [1][2][3] |
Experimental Protocols for Physical Characterization
The following sections detail the standard methodologies that would be employed to experimentally determine the primary physical properties of this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For small quantities of a substance like this compound, the capillary method is highly efficient.[5][6]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube or a small test tube.[7][8]
-
Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[7][8]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This entire setup is then immersed in a heating bath, commonly a Thiele tube filled with mineral oil or an aluminum block heater.[5][7]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating rate should be controlled to be slow and steady.[4]
-
Boiling Point Identification: The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tip.[4][5] The heat source is then removed.
-
Data Recording: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded the instant the liquid begins to be drawn back into the capillary tube.[4] This signifies that the external pressure is equal to the vapor pressure of the substance.[6]
Should this compound be a solid at room temperature or be purified via crystallization, its melting point would be a critical indicator of purity.[9] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C).[10][11]
Methodology:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered.[12] The open end of a glass capillary tube is pressed into the powder.
-
Packing the Sample: The sample is compacted into the sealed bottom of the capillary tube by tapping or by dropping it through a long glass tube.[9][13] A packed column of 1-2 cm is sufficient.[12]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Fisher-Johns) or attached to a thermometer and inserted into a Thiele tube.[10][11]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point, followed by a slower, more careful determination (e.g., 2°C/min).[10]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point).[12][13]
Density, the mass per unit volume, is a fundamental physical property.[14] For a liquid like this compound, it can be accurately determined using a volumetric flask or pycnometer.
Methodology:
-
Mass of Empty Vessel: An empty, clean, and dry volumetric flask or pycnometer is weighed on an analytical balance to determine its mass (m₁).[14]
-
Mass of Vessel with Sample: The vessel is filled precisely to its calibrated volume mark with this compound. Care is taken to avoid air bubbles. The filled vessel is then reweighed to get the total mass (m₂).
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty vessel from the total mass (m_liquid = m₂ - m₁).
-
Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = (m₂ - m₁) / V[14] The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[14]
The solubility profile provides insight into the polarity of the molecule. Given the presence of both a hydroxyl and an aldehyde group, this compound is expected to be a polar compound.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is selected. Standard solvents include water, 5% aqueous NaOH, 5% aqueous HCl, and a nonpolar organic solvent like hexane (B92381) or toluene.
-
Qualitative Test: A small, measured amount of this compound (e.g., 25 mg of solid or 1 drop of liquid) is added to a test tube containing approximately 0.5 mL of the test solvent.[15]
-
Observation: The mixture is agitated or stirred. Solubility is determined by visual inspection. If the substance dissolves completely, it is recorded as "soluble." If it remains as a separate phase or forms a cloudy suspension, it is "insoluble."[15]
-
Interpretation:
-
Solubility in Water: Indicates a small, polar organic compound.[15] The presence of the hydroxyl group would facilitate hydrogen bonding with water.
-
Solubility in 5% NaOH: Suggests an acidic functional group.
-
Solubility in 5% HCl: Suggests a basic functional group (e.g., an amine).
-
Solubility in Hexane: Indicates a nonpolar character.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the key physical properties of an organic compound like this compound.
Caption: Workflow for the experimental determination of physical properties.
References
- 1. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-3-hydroxy-2-methylpropanal | C4H8O2 | CID 12367601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. byjus.com [byjus.com]
- 13. thinksrs.com [thinksrs.com]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
Spectroscopic Profile of 3-hydroxy-2-methylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxy-2-methylpropanal (CAS RN: 38433-80-6), a versatile bifunctional molecule relevant in various chemical syntheses.[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this guide presents representative data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Chemical Structure and Properties
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₄H₈O₂[2]
-
Molecular Weight: 88.11 g/mol [4]
-
Structure:
Representative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimated based on the analysis of similar functional groups and molecular structures.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | d | 1H | -CHO |
| ~3.7 | m | 2H | -CH₂OH |
| ~2.6 | m | 1H | -CH(CH₃)- |
| ~2.5 (broad) | s | 1H | -OH |
| ~1.1 | d | 3H | -CH₃ |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~204 | C=O | -CHO |
| ~65 | CH₂ | -CH₂OH |
| ~50 | CH | -CH(CH₃)- |
| ~12 | CH₃ | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Representative FT-IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| 2975 - 2850 | Medium-Strong | C-H stretch (sp³) | Alkyl |
| 2850 & 2750 | Weak-Medium | C-H stretch | Aldehyde |
| 1740 - 1720 | Strong, Sharp | C=O stretch | Aldehyde |
| 1465 | Medium | C-H bend (CH₂) | Alkyl |
| 1375 | Medium | C-H bend (CH₃) | Alkyl |
| 1300 - 1000 | Strong | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 88 | Low | [M]⁺ |
| 87 | Moderate | [M-H]⁺ |
| 70 | Moderate | [M-H₂O]⁺ |
| 57 | High | [M-CH₂OH]⁺ |
| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 29 | High | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample assembly in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen, and aldehydes can show characteristic losses.[8][9]
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | CAS#:38433-80-6 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. (2S)-2-Methyl-3-hydroxypropanal | C4H8O2 | CID 11446292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Stability of 3-Hydroxy-2-methylpropanal in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability of 3-hydroxy-2-methylpropanal in aqueous solutions. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from analogous simple and hydroxy aldehydes to predict its degradation pathways and kinetics. Key degradation routes for aldehydes in aqueous media, including oxidation, aldol (B89426) condensation, and the Cannizzaro reaction, are discussed in detail. Furthermore, this document outlines experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products. This guide is intended to serve as a valuable resource for researchers and drug development professionals in designing stability studies and formulating aqueous-based preparations containing this compound.
Introduction
This compound, a bifunctional molecule containing both a hydroxyl and an aldehyde group, presents unique challenges in terms of its stability in aqueous environments. The reactivity of the aldehyde functional group, in particular, makes it susceptible to a variety of degradation pathways that can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is critical for the development of stable aqueous formulations for pharmaceutical and other applications. This guide will explore the theoretical and practical aspects of the stability of this compound in aqueous solutions.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of aldehydes, several degradation pathways can be anticipated in an aqueous environment.
Oxidation
Aldehydes are readily oxidized to carboxylic acids.[1][2] The presence of a primary alcohol in the structure of this compound also introduces a potential site for oxidation. The oxidation of the aldehyde group would lead to the formation of 3-hydroxy-2-methylpropanoic acid. This reaction can be catalyzed by dissolved oxygen, metal ions, or exposure to light.
Aldol Condensation
Aldehydes possessing α-hydrogens are prone to aldol condensation, a reaction that can occur under both acidic and basic conditions.[3][4] this compound has one α-hydrogen, making it susceptible to this reaction. The aldol addition product would be a dimer, which could subsequently dehydrate to form an α,β-unsaturated aldehyde. The rate of aldol condensation is significantly influenced by pH.[5]
Cannizzaro Reaction
In the absence of α-hydrogens, aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[6][7][8] While this compound does have an α-hydrogen, the Cannizzaro reaction can sometimes occur in related structures under specific conditions, particularly at high pH. In this case, the products would be 2-methyl-1,3-propanediol (B1210203) and the salt of 3-hydroxy-2-methylpropanoic acid.
A visual representation of these potential degradation pathways is provided below.
Quantitative Data Summary
Currently, there is a lack of published quantitative kinetic data specifically for the degradation of this compound in aqueous solution. However, studies on similar small aldehydes provide an indication of the expected behavior. The rate of these degradation reactions is highly dependent on pH, temperature, and buffer composition. For a comprehensive analysis, it is imperative to conduct specific stability studies on this compound. The following table presents a template for organizing such data once it is generated.
| Degradation Pathway | Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| Oxidation | pH 7, 25°C, Air | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |
| pH 7, 40°C, Air | Data to be determined | Data to be determined | (Hypothetical) | ||
| Aldol Condensation | pH 4, 25°C | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |
| pH 10, 25°C | Data to be determined | Data to be determined | (Hypothetical) | ||
| Hydrolysis (Acid) | 0.1 M HCl, 60°C | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |
| Hydrolysis (Base) | 0.1 M NaOH, 60°C | Data to be determined | Data to be determined | (Hypothetical) |
Experimental Protocols
To assess the stability of this compound in aqueous solution, a forced degradation study is recommended, followed by the development and validation of a stability-indicating analytical method, typically HPLC.[9][10][11][12]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter, validated
-
Constant temperature bath/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis. Repeat with 1 M HCl if no degradation is observed.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store at 60°C for specified time periods. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Repeat with 1 M NaOH if necessary.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at specified time intervals.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. Analyze samples at specified time intervals.
-
Control Sample: A sample of the stock solution stored at refrigerated conditions (2-8°C) in the dark should be used as a control.
Stability-Indicating HPLC Method Development
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[13][14][15]
Instrumentation:
-
HPLC system with a UV detector (or PDA detector) and a mass spectrometer (MS) for peak identification.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Initial Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Aldehydes typically have a weak UV absorbance at around 210 nm. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection at a higher wavelength (e.g., 360 nm).
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis should be performed using a PDA detector.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Conclusion
The stability of this compound in aqueous solution is a critical parameter for its successful application in pharmaceutical and other formulations. While direct stability data for this molecule is scarce, an understanding of the fundamental degradation pathways of aldehydes provides a strong basis for predicting its stability profile. Oxidation, aldol condensation, and the Cannizzaro reaction are the most probable degradation routes. To ensure the quality, efficacy, and safety of any formulation containing this compound, it is essential to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method. The protocols and theoretical framework presented in this guide offer a robust starting point for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of the 17-aldol (20 beta hydroxy-21-aldehyde) intermediate of corticosteroid metabolism to hydroxy acids by homogeneous human liver aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Temperature- and pH-Dependent Aqueous-Phase Kinetics of the Reactions " by Nahzaneen Sedehi, Hiromi Takano et al. [digital.sandiego.edu]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cannizzaro Reaction [organic-chemistry.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. biomedres.us [biomedres.us]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
A Technical Guide to the Stereochemistry of 3-Hydroxy-2-methylpropanal for Researchers and Drug Development Professionals
Introduction
3-Hydroxy-2-methylpropanal is a chiral aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure contains a single chiral center at the C2 position, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The precise stereochemical control during the synthesis of molecules incorporating this moiety is often critical for their desired biological activity and to minimize off-target effects. This technical guide provides an in-depth overview of the stereochemistry of this compound, focusing on its enantioselective synthesis, chiroptical properties, and relevant experimental protocols.
Stereoisomers of this compound
This compound possesses one stereocenter at the carbon atom C2. Consequently, it exists as a pair of enantiomers:
-
(2R)-3-hydroxy-2-methylpropanal
-
(2S)-3-hydroxy-2-methylpropanal
Due to the inherent reactivity and potential for racemization of the aldehyde functional group, direct enantioselective synthesis and characterization of this compound can be challenging. A common and more stable precursor is its corresponding methyl ester, methyl 3-hydroxy-2-methylpropionate, widely known as the "Roche ester." The stereochemical integrity of the Roche ester is well-established, and it can be reliably converted to the desired aldehyde enantiomer.
Quantitative Data: Chiroptical Properties of Methyl 3-Hydroxy-2-methylpropionate Enantiomers
The following table summarizes the key quantitative data for the enantiomers of methyl 3-hydroxy-2-methylpropionate, the immediate precursor to the target aldehyde.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | methyl (2R)-3-hydroxy-2-methylpropanoate | methyl (2S)-3-hydroxy-2-methylpropanoate |
| Synonyms | (R)-(-)-Roche ester, Methyl (R)-(-)-3-hydroxy-2-methylpropionate | (S)-(+)-Roche ester, Methyl (S)-(+)-3-hydroxy-2-methylpropionate |
| CAS Number | 72657-23-9 | 80657-57-4 |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol |
| Specific Rotation | [α]¹⁹/D −26° (c = 4 in methanol)[1][2] | [α]¹⁹/D +26° (c = 4 in methanol) |
| Enantiomeric Excess (ee) | >99% (achievable via biocatalytic methods) | >99% (achievable via biocatalytic methods) |
Experimental Protocols
A robust chemoenzymatic approach is presented for the synthesis of enantiomerically pure this compound. This two-step process involves the asymmetric synthesis of the methyl ester precursor followed by its controlled reduction to the aldehyde.
Part 1: Enantioselective Synthesis of Methyl (R)- and (S)-3-hydroxy-2-methylpropionate (Roche Ester)
This protocol outlines a general chemoenzymatic method for the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate to produce either the (R)- or (S)-enantiomer of the Roche ester, depending on the chiral catalyst used.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Chiral Rhodium-based catalyst (e.g., [Rh(COD)L]BF₄ where L is a chiral phosphine (B1218219) ligand)
-
Hydrogen gas
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Stainless steel autoclave
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L*]BF₄, 0.005 mmol, 1 mol%) and methyl 2-(hydroxymethyl)acrylate (0.5 mmol) in the chosen anhydrous solvent (7.5 mL).
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Seal the autoclave, purge it with hydrogen gas several times, and then pressurize it to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched methyl 3-hydroxy-2-methylpropionate.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Part 2: Reduction of Methyl 3-Hydroxy-2-methylpropionate to this compound
This protocol describes the controlled reduction of the enantiomerically pure Roche ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[3][4][5][6][7]
Materials:
-
Enantiomerically pure methyl (R)- or (S)-3-hydroxy-2-methylpropionate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes or toluene)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions and work-up
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the enantiomerically pure methyl 3-hydroxy-2-methylpropionate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction to the alcohol.[3][7]
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This helps to break up the aluminum salts. Alternatively, a dilute solution of HCl can be added cautiously.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The resulting aldehyde is often used in the next step without further purification due to its potential instability. If necessary, it can be purified by careful column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Stereoisomers of this compound.
Caption: Chemoenzymatic synthesis workflow.
References
- 1. メチル (R)-(-)-3-ヒドロキシ-2-メチルプロピオネート 99% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. (R)-(-)-3-羟基-2-甲基丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (R)-3-Hydroxy-2-methylpropanal as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-3-hydroxy-2-methylpropanal as a versatile chiral building block in organic synthesis. This document includes key physical and chemical properties, detailed experimental protocols for its preparation and application, and examples of its use in the synthesis of complex molecules.
Introduction
(R)-3-Hydroxy-2-methylpropanal, a chiral aldehyde, is a valuable intermediate in the stereoselective synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both a reactive aldehyde group and a primary alcohol, allows for a variety of chemical transformations, making it a crucial starting material for the construction of complex stereocenters. The availability of its precursor, (R)-methyl 3-hydroxy-2-methylpropionate, often referred to as the "Roche ester," in high enantiomeric purity, further enhances its appeal in asymmetric synthesis.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molecular Weight | 88.11 g/mol | [2] |
| IUPAC Name | (2R)-3-hydroxy-2-methylpropanal | [2] |
| CAS Number | 12367601 (for the (R)-enantiomer) | |
| Canonical SMILES | C--INVALID-LINK--C=O | [2] |
Synthesis of (R)-3-Hydroxy-2-methylpropanal
The most common route to enantiomerically pure (R)-3-hydroxy-2-methylpropanal involves the reduction of its corresponding ester, the Roche ester ((R)-methyl 3-hydroxy-2-methylpropionate).
Synthesis of the Precursor: (R)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester)
A highly efficient method for the synthesis of the Roche ester is the asymmetric bioreduction of methyl 2-(hydroxymethyl)acrylate. This enzymatic reduction typically employs an enoate reductase from the 'Old Yellow Enzyme' family, achieving excellent enantioselectivity.
Quantitative Data for Roche Ester Synthesis
| Substrate | Biocatalyst | Enantiomeric Excess (ee) |
| Methyl 2-(hydroxymethyl)acrylate | Enoate Reductase | >99% |
Experimental Protocol: Biocatalytic Reduction to Roche Ester [1]
-
Reaction Setup: In a suitable reaction vessel, a solution of methyl 2-(hydroxymethyl)acrylate in an appropriate buffer (e.g., potassium phosphate (B84403) buffer) is prepared.
-
Enzyme Addition: The enoate reductase enzyme is added to the substrate solution. A co-factor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to ensure the continuous supply of the reducing equivalent (NADPH or NADH).
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure (R)-methyl 3-hydroxy-2-methylpropionate.
Reduction to (R)-3-Hydroxy-2-methylpropanal
The Roche ester can be selectively reduced to the corresponding aldehyde using a mild reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation.
Experimental Protocol: DIBAL-H Reduction
-
Reaction Setup: A solution of (R)-methyl 3-hydroxy-2-methylpropionate in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: A solution of DIBAL-H (typically 1.0 M in hexanes) is added dropwise to the stirred ester solution. The amount of DIBAL-H should be carefully controlled (usually 1.0-1.2 equivalents) to avoid over-reduction to the diol.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting ester.
-
Quenching: Once the reaction is complete, it is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to yield crude (R)-3-hydroxy-2-methylpropanal. The product is often used immediately in the next step without further purification due to its potential for instability.
Applications in Stereoselective Synthesis
(R)-3-Hydroxy-2-methylpropanal is a versatile building block for the synthesis of complex chiral molecules. Its aldehyde functionality allows for various C-C bond-forming reactions, including aldol (B89426) reactions and Wittig-type olefinations, while the hydroxyl group can be protected or used for further functionalization.
Diastereoselective Aldol Reaction
While a direct application of (R)-3-hydroxy-2-methylpropanal in a specific total synthesis with a detailed protocol was not found in the immediate search results, a highly relevant example is the diastereoselective synthesis of a syn-aldol product with a similar structural motif. This protocol can be adapted for reactions involving (R)-3-hydroxy-2-methylpropanal.
Quantitative Data for a Related Asymmetric Aldol Reaction [3]
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |
| Hydrocinnamaldehyde (B1666312) | (Diisopinocampheyl)borane | >20:1 | 97% | 72-76% |
Experimental Protocol: Asymmetric Synthesis of a syn-Aldol Product [3]
-
Enolborinate Formation: A solution of a chiral boron reagent, such as (diisopinocampheyl)borane ((Ipc)₂BH), in an ethereal solvent is treated with an N-acyloxazolidinone or a similar chiral auxiliary-bearing substrate at 0 °C to form the corresponding Z(O)-enolborinate.
-
Aldehyde Addition: The reaction mixture is cooled to -78 °C, and the desired aldehyde (in this case, hydrocinnamaldehyde is used as an example) is added neat.
-
Reaction and Work-up: The reaction is stirred at -78 °C for a specified time and then quenched with a buffer solution (e.g., phosphate buffer). The mixture is warmed to room temperature, and an oxidative workup (e.g., with hydrogen peroxide) is performed to cleave the boron auxiliary.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the diastereomerically and enantiomerically enriched syn-aldol adduct.
Logical Relationships in Chiral Synthesis
The use of (R)-3-hydroxy-2-methylpropanal as a chiral building block is predicated on a logical flow from readily available starting materials to the desired complex, stereodefined target molecule.
Conclusion
(R)-3-Hydroxy-2-methylpropanal serves as a valuable and versatile chiral building block in modern organic synthesis. Its efficient preparation from the readily available Roche ester and its ability to undergo a variety of stereoselective transformations make it an important intermediate for the synthesis of complex, high-value molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to incorporate this valuable synthon into their synthetic strategies. Further exploration of its reactivity will undoubtedly lead to the development of novel and efficient routes to important chemical entities.
References
Application Notes and Protocols for 3-Hydroxy-2-methylpropanal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylpropanal is a valuable chiral building block in organic synthesis, prized for its bifunctional nature containing both a hydroxyl and an aldehyde group. Its derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. While the direct use of this compound in asymmetric synthesis can be challenging due to the high reactivity of its functional groups, its protected forms and, more significantly, the asymmetric synthesis of its derivatives are of considerable importance.
This document provides detailed application notes and protocols focusing on a highly efficient and widely used method for the asymmetric synthesis of a key derivative: (R)-3-hydroxy-2-methylpropanoate, commonly known as the "Roche ester." This ester is a versatile chiral precursor for numerous complex molecules. The primary method highlighted is the biocatalytic asymmetric reduction of methyl 2-(hydroxymethyl)acrylate using enoate reductases.
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ("Roche Ester")
The enantioselective synthesis of the Roche ester is a critical process for obtaining this key chiral intermediate in high optical purity. Biocatalysis, employing enzymes such as enoate reductases from the "Old Yellow Enzyme" (OYE) family, has emerged as a powerful and environmentally benign method for this transformation.
Biocatalytic Asymmetric Reduction
The asymmetric bioreduction of methyl 2-(hydroxymethyl)acrylate and its O-protected derivatives provides a direct route to (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantiomeric excess (ee).
Reaction Scheme:
Caption: Biocatalytic asymmetric reduction of methyl 2-(hydroxymethyl)acrylate.
Quantitative Data Summary
The following table summarizes the results of the biocatalytic asymmetric reduction of methyl 2-(hydroxymethyl)acrylate and its O-protected derivatives to the corresponding (R)-3-hydroxy-2-methylpropanoate products.
| Entry | Substrate (Protecting Group, R) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Methyl 2-(hydroxymethyl)acrylate (H) | OYE1 | >99 | >99 | R |
| 2 | Methyl 2-(O-benzyl-hydroxymethyl)acrylate (Bn) | OYE2 | 98 | >99 | R |
| 3 | Methyl 2-(O-tert-butyldimethylsilyl-hydroxymethyl)acrylate (TBDMS) | OYE3 | 95 | 98 | R |
Experimental Protocol: General Procedure for Biocatalytic Asymmetric Reduction
Materials:
-
Methyl 2-(hydroxymethyl)acrylate (or O-protected derivative)
-
Enoate reductase (e.g., from Saccharomyces cerevisiae)
-
NAD(P)H (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Glucose-6-phosphate dehydrogenase (for cofactor regeneration)
-
Glucose-6-phosphate
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor Regeneration System: To the buffer, add glucose-6-phosphate (1.2 equivalents) and NAD(P)H (0.05 equivalents). Add glucose-6-phosphate dehydrogenase (10 U/mL).
-
Enzyme Addition: Add the selected enoate reductase (e.g., 5-10 mg/mL). Stir the solution gently until the enzyme is fully dissolved.
-
Substrate Addition: Add the substrate, methyl 2-(hydroxymethyl)acrylate or its protected derivative (1 equivalent, typically 10-50 mM final concentration).
-
Reaction: Maintain the reaction mixture at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Synthesis and Application
The following diagram illustrates the logical workflow from the precursor to the chiral building block and its subsequent application in the synthesis of more complex molecules.
Caption: Workflow from precursor to target molecules.
Conclusion
While the direct asymmetric functionalization of this compound presents synthetic challenges, the asymmetric synthesis of its derivatives, particularly the Roche ester, is a well-established and highly efficient process. The biocatalytic reduction of methyl 2-(hydroxymethyl)acrylate offers a green and scalable route to this valuable chiral building block, providing access to high enantiopurity products. These application notes and protocols serve as a guide for researchers in the fields of organic synthesis and drug development to utilize these powerful methodologies for the construction of complex, stereochemically defined molecules. Further exploration into the diastereoselective reactions of protected this compound derivatives remains an active area of research with the potential to unlock novel synthetic pathways.
Application Notes and Protocols: Chiral Building Blocks in the Synthesis of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of key HIV integrase inhibitors—dolutegravir (B560016), cabotegravir, and bictegravir (B606109). The focus is on the crucial role of specific chiral building blocks and the common synthetic intermediate, a pyridinone-carboxylic acid. Detailed experimental protocols for the synthesis of these key components and the final active pharmaceutical ingredients (APIs) are provided, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
The development of integrase strand transfer inhibitors (INSTIs) has revolutionized the treatment of HIV-1 infection. Dolutegravir, cabotegravir, and bictegravir are second-generation INSTIs that exhibit high potency, favorable safety profiles, and a high barrier to resistance. A convergent synthetic strategy is commonly employed for these drugs, revolving around a central pyridinone-carboxylic acid core. The unique structural and stereochemical features of each drug are introduced through the coupling of this core with specific chiral amino alcohols. While the initial query focused on 3-hydroxy-2-methylpropanal, the actual key chiral synthons are (R)-3-aminobutan-1-ol for dolutegravir, (S)-2-aminopropan-1-ol for cabotegravir, and (1R,3S)-3-aminocyclopentanol for bictegravir.
This document outlines the synthetic pathways, provides detailed experimental protocols, and presents quantitative data for the synthesis of these vital pharmaceuticals.
Synthetic Strategy Overview
The synthesis of dolutegravir, cabotegravir, and bictegravir can be broadly divided into three main stages:
-
Synthesis of the Common Pyridinone-Carboxylic Acid Intermediate: This key intermediate forms the backbone of all three drugs.
-
Synthesis of the Chiral Amino Alcohol Building Blocks: The specific stereochemistry of these alcohols is critical for the drugs' efficacy.
-
Coupling and Final Elaboration: The pyridinone core is coupled with the respective chiral amino alcohol, followed by amidation and deprotection steps to yield the final API.
Experimental Protocols
Synthesis of the Common Pyridone-Carboxylic Acid Intermediate
This protocol describes a one-pot synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[1][2]
Materials:
-
Methyl 4-methoxyacetoacetate
-
Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Aminoacetaldehyde dimethyl acetal
-
Dimethyl oxalate (B1200264)
-
Lithium hydride (LiH) or Lithium methoxide (B1231860) (LiOMe)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Enamine Intermediate: To methyl 4-methoxyacetoacetate (1.0 eq), add an excess of DMF-DMA (e.g., 1.2 eq). Stir the mixture at room temperature for 1.5 hours.[2] Remove the excess DMF-DMA under vacuum.
-
Formation of the Secondary Vinylogous Amide: Dissolve the crude enamine in methanol and cool the solution to below 10°C. Add aminoacetaldehyde dimethyl acetal (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour at this temperature, then allow the mixture to warm to room temperature and concentrate under vacuum.[3]
-
Cyclization to the Pyridone Diester: Dissolve the crude secondary vinylogous amide in methanol. Add dimethyl oxalate (1.1 eq). Portion-wise, add a base such as lithium hydride or lithium methoxide while keeping the temperature below 25°C. After the addition is complete, heat the mixture to 40°C for 14 hours.[2]
-
Selective Hydrolysis: Cool the reaction mixture to -5°C. Add a solution of lithium hydroxide (1.0 eq) in water dropwise. Stir at this temperature for 6 hours.[4]
-
Work-up and Isolation: Acidify the reaction mixture with aqueous HCl to precipitate the product. Filter the solid, wash with water, and then recrystallize from a suitable solvent such as isopropanol to obtain the pure pyridone-carboxylic acid.[2]
Synthesis of Chiral Amino Alcohols
This protocol describes the reduction of (R)-3-aminobutanoic acid.[5]
Materials:
-
(R)-3-aminobutanoic acid
-
Sodium aluminum hydride (NaAlH4)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend (R)-3-aminobutanoic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add a solution of sodium aluminum hydride in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water, followed by aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by distillation to yield (R)-3-aminobutan-1-ol.[5]
This protocol involves an enzymatic asymmetric reduction followed by a rearrangement and hydrolysis.[6]
Materials:
-
3-oxocyclopentanecarboxylic acid
-
Carbonyl reductase (enzyme) and a coenzyme regeneration system
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Asymmetric Reduction: In a buffered solution, subject 3-oxocyclopentanecarboxylic acid to an asymmetric reduction using a suitable carbonyl reductase and a coenzyme regeneration system to produce (3R)-3-hydroxycyclopentanecarboxylic acid.[6]
-
Rearrangement Cyclization: Dissolve the obtained (3R)-3-hydroxycyclopentanecarboxylic acid in toluene and treat it with diphenylphosphoryl azide (DPPA). Heat the mixture to 70-80°C to induce a rearrangement cyclization, forming (1R,5S)-2-oxa-4-azabicyclo[3.2.1]octan-3-one.[6]
-
Hydrolysis: Hydrolyze the bicyclic intermediate with aqueous hydrochloric acid at elevated temperatures (95-100°C) to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[6]
Final Assembly of HIV Integrase Inhibitors
The following protocols describe a three-step, one-pot procedure for the synthesis of dolutegravir, cabotegravir, and bictegravir from the common pyridone-carboxylic acid intermediate.[7]
Materials:
-
Pyridone-carboxylic acid intermediate
-
(R)-3-aminobutan-1-ol
-
Acetic acid
-
Methanesulfonic acid
-
Acetonitrile (B52724) (CH3CN)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Lithium bromide (LiBr)
Procedure:
-
Formation of the Tricyclic Intermediate: A mixture of the pyridone-carboxylic acid intermediate (1.0 eq), (R)-3-amino-1-butanol (3.0 eq), acetic acid, and methanesulfonic acid in acetonitrile is refluxed for 15 hours.[7] The solvent is then removed under reduced pressure.
-
Amidation: The crude tricyclic intermediate is dissolved in acetonitrile. EDCI (3.0 eq), DMAP (0.4 eq), and 2,4-difluorobenzylamine (1.2 eq) are added. The suspension is heated to 80°C for 2 hours.[7]
-
Demethylation: To the reaction mixture, add lithium bromide (1.8 eq) and continue heating for another 4 hours. Cool the mixture to room temperature, and collect the precipitated dolutegravir by filtration.[7]
The procedure is analogous to that of dolutegravir, with the substitution of (S)-2-aminopropan-1-ol (L-alaninol) for (R)-3-aminobutan-1-ol.[7]
The procedure is similar to that of dolutegravir, using (1R,3S)-3-aminocyclopentanol as the chiral amino alcohol and 2,4,6-trifluorobenzylamine for the amidation step.[7]
Quantitative Data
The following tables summarize representative yields for the key synthetic steps. Note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of the Common Pyridone-Carboxylic Acid Intermediate
| Step | Product | Starting Material | Yield (%) | Reference |
| 1 | Enamine Intermediate | Methyl 4-methoxyacetoacetate | Quantitative | [1] |
| 2 | Secondary Vinylogous Amide | Enamine Intermediate | ~96% | [1] |
| 3-4 | Pyridone-Carboxylic Acid | Secondary Vinylogous Amide | ~36-65% (one-pot) | [2][8] |
Table 2: Synthesis of Chiral Amino Alcohols
| Product | Starting Material | Key Reagents/Method | Yield (%) | Reference |
| (R)-3-aminobutan-1-ol | (R)-3-aminobutanoic acid | NaAlH4 reduction | 61-67% | [5] |
| (1R,3S)-3-aminocyclopentanol HCl | 3-oxocyclopentanecarboxylic acid | Enzymatic reduction, DPPA, HCl hydrolysis | ~63.5% (overall) | [6] |
Table 3: Final API Synthesis (Three-Step, One-Pot)
| Product | Chiral Amino Alcohol | Benzylamine | Yield (%) | Reference |
| Dolutegravir | (R)-3-aminobutan-1-ol | 2,4-Difluorobenzylamine | 56% | [7] |
| Cabotegravir | (S)-2-aminopropan-1-ol | 2,4-Difluorobenzylamine | 90% | [7] |
| Bictegravir | (1R,3S)-3-aminocyclopentanol | 2,4,6-Trifluorobenzylamine | 87% | [7] |
Mechanism of Action: HIV Integrase Strand Transfer Inhibition
Dolutegravir, cabotegravir, and bictegravir are integrase strand transfer inhibitors (INSTIs). They prevent the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This is achieved by binding to the active site of the HIV integrase enzyme within the context of a nucleoprotein complex called the intasome.[9]
The intasome brings the viral DNA ends and the host DNA into close proximity for the strand transfer reaction. The active site of the integrase contains two essential magnesium ions (Mg2+) that are crucial for catalysis. INSTIs chelate these magnesium ions, effectively blocking the active site and preventing the strand transfer reaction from occurring.[10]
Conclusion
The syntheses of dolutegravir, cabotegravir, and bictegravir highlight the power of a convergent synthetic strategy that utilizes a common core intermediate and specific chiral building blocks to generate a family of structurally related yet distinct pharmaceutical agents. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of these critical anti-HIV medications. Understanding these synthetic pathways is essential for process optimization, cost reduction, and the development of next-generation INSTIs.
References
- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Retroviral intasome assembly and inhibition of DNA strand transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylpropanal is a small, polar molecule containing both a hydroxyl and an aldehyde functional group. Its detection and quantification in various matrices, particularly in biological samples, are crucial for a range of applications, including metabolism studies and as a potential biomarker. Due to its reactivity and low molecular weight, direct analysis can be challenging. Therefore, derivatization is often employed to enhance its volatility for Gas Chromatography (GC) or to introduce a chromophore for High-Performance Liquid Chromatography (HPLC) with UV detection.
This document provides detailed application notes and protocols for two primary analytical methods for the determination of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization.
-
High-Performance Liquid Chromatography (HPLC-UV) with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization.
These methods are designed to offer high sensitivity, specificity, and reproducibility for the analysis of this compound in complex sample matrices.
Data Presentation
The following tables summarize the expected quantitative performance data for the described analytical methods. These values are representative of validated methods for similar short-chain hydroxy aldehydes and serve as a benchmark for analytical performance.
Table 1: Representative Quantitative Data for GC-MS Analysis of the PFBHA-Oxime Derivative of this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Table 2: Representative Quantitative Data for HPLC-UV Analysis of the DNPH-Hydrazone Derivative of this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 100 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound in complex biological matrices. Derivatization with PFBHA converts the aldehyde to a stable, electron-capturing oxime derivative, which is amenable to GC-MS analysis.[1]
1. Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Reaction: Vortex the mixture and incubate at 60°C for 60 minutes.
-
Extraction: After cooling to room temperature, add 200 µL of hexane (B92381) and 100 µL of ultrapure water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer to a GC vial with a micro-insert.
3. GC-MS Instrumental Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the PFBHA-oxime derivative of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
This method is robust and suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected. Derivatization with DNPH forms a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.[2][3]
1. Sample Preparation (from a non-biological matrix, e.g., a reaction mixture)
-
Dilution: Dilute the sample with acetonitrile to bring the concentration of this compound into the expected calibration range.
2. Derivatization Protocol
-
Reagent Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid.
-
Reaction: To 100 µL of the diluted sample, add 100 µL of the DNPH reagent solution.
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes in the dark.
-
Quenching: Add 800 µL of acetonitrile/water (50:50, v/v) to stop the reaction.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Detection Wavelength: 360 nm.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Applications of 3-Hydroxy-2-Methylpropanal in Agrochemical Synthesis: A Review of Current Landscape
For Immediate Release
[City, State] – [Date] – While 3-hydroxy-2-methylpropanal, a bifunctional aldehyde-alcohol, presents theoretical potential as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of its direct and widespread application in the synthesis of commercial or extensively researched agrochemicals. This report summarizes the current landscape, highlighting the potential of related structures and the apparent underutilization of this compound itself in the agrochemical industry.
Introduction: The Potential of a Versatile Building Block
This compound possesses both a reactive aldehyde group and a primary hydroxyl group, making it, in principle, an attractive starting material for the synthesis of a variety of heterocyclic and acyclic compounds. These functional groups offer multiple reaction sites for elaboration into more complex molecular architectures, a desirable characteristic for the development of novel active ingredients in herbicides, fungicides, and insecticides.
Despite this potential, detailed and specific examples of the utilization of this compound in the synthesis of agrochemicals are not readily found in peer-reviewed journals or patent literature. General statements from chemical suppliers often allude to the potential use of similar small, functionalized aldehydes in the agrochemical sector, but concrete examples with experimental data for this compound are lacking.
Insights from a Structurally Related Compound: 3-Hydroxy-2,2-dimethylpropanal (B31169)
In contrast to the limited information on this compound, its close structural analog, 3-hydroxy-2,2-dimethylpropanal, is more frequently mentioned as a building block for the development of crop protection agents.[1] Industry publications and technical notes suggest that the structure of 3-hydroxy-2,2-dimethylpropanal can be modified to create effective herbicides, insecticides, and fungicides.[1] This suggests that the core structure of a 3-hydroxy-propanal derivative is indeed of interest to the agrochemical industry. The presence of the gem-dimethyl group in 3-hydroxy-2,2-dimethylpropanal may confer specific properties, such as increased stability or altered biological activity, that have led to its comparatively greater exploration.
Hypothetical Synthetic Pathways
While concrete examples are scarce, one can envision several logical synthetic pathways where this compound could be employed in the synthesis of agrochemical scaffolds.
Synthesis of Heterocyclic Compounds
The aldehyde and hydroxyl functionalities of this compound could be utilized in condensation reactions with various nitrogen-containing reagents to form heterocyclic rings, which are common moieties in many pesticides. For instance, reaction with hydrazines could potentially lead to pyrazole (B372694) derivatives, a class of compounds known for their fungicidal and herbicidal activities.
Logical Relationship Diagram: Hypothetical Pyrazole Synthesis
Caption: Hypothetical pathway to pyrazole-based agrochemicals.
Derivatization of Functional Groups
The aldehyde and hydroxyl groups can be independently or sequentially modified to introduce various pharmacophores. For example, the hydroxyl group could be etherified or esterified, while the aldehyde could be converted to an oxime or a hydrazone, followed by further functionalization. These modifications could be used to fine-tune the biological activity and physicochemical properties of the resulting molecules.
Experimental Workflow: General Derivatization Strategy
Caption: Potential derivatization strategies for novel agrochemicals.
Conclusion and Future Outlook
The current body of scientific and patent literature does not provide specific, detailed applications of this compound in the synthesis of agrochemicals. While the chemical structure of this compound suggests its potential as a versatile synthon, its practical application in this field appears to be underexplored or at least not widely disclosed. The more frequent mention of the related compound, 3-hydroxy-2,2-dimethylpropanal, indicates that this structural motif is of interest to the agrochemical industry.
Further research and development may uncover specific use cases for this compound in the creation of novel and effective crop protection agents. Researchers in the field are encouraged to explore the synthetic possibilities offered by this readily available building block.
Disclaimer: This document is based on a review of publicly accessible information and does not represent a comprehensive survey of all proprietary research in the field. The absence of published data does not definitively preclude the use of this compound in undisclosed agrochemical synthesis programs.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxy-2-methylpropanal for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylpropanal is a bifunctional molecule containing both a hydroxyl and an aldehyde group. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its polarity and thermal lability, which can lead to poor chromatographic peak shape and potential degradation in the GC inlet. Chemical derivatization is an essential step to enhance its volatility and thermal stability, thereby enabling robust and sensitive quantification.
This document provides detailed application notes and protocols for two effective derivatization methods for this compound:
-
Two-Step Methoxyoximation-Silylation: This method first protects the aldehyde group through methoxyoximation, preventing tautomerization, and then derivatizes the hydroxyl group via silylation to increase volatility.[1]
-
PFBHA Oximation: This method targets the aldehyde group, forming a stable oxime derivative with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This is particularly useful for trace analysis of aldehydes.[2]
These protocols are designed to provide a comprehensive guide for the successful derivatization and subsequent GC-MS analysis of this compound in various sample matrices.
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of derivatized this compound. As specific experimental data for this analyte is not widely published, these values are based on typical performance for structurally similar hydroxy aldehydes and derivatization methods.
| Derivatization Method | Derivative | Representative Retention Time (min) | Key Mass Spectral Ions (m/z) | Representative LOD (µg/L) | Representative LOQ (µg/L) |
| Methoxyoximation-Silylation | Methoxyoxime-TMS Ether | 10 - 15 | 73, 89, 103, 116, M-15 | 1 - 10 | 5 - 25 |
| PFBHA Oximation | PFBHA-Oxime | 15 - 20 | 181, M-181, M-HF | 0.1 - 1 | 0.5 - 5 |
Experimental Protocols
Protocol 1: Two-Step Methoxyoximation-Silylation
This protocol is ideal for comprehensive metabolic profiling where other hydroxyl- and carbonyl-containing compounds are also of interest.
Materials:
-
Sample containing this compound
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 100 µL) to a clean microcentrifuge tube.
-
Lyophilize or evaporate the sample to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it interferes with the silylation reaction.[1]
-
Add a known amount of internal standard.
-
-
Methoxyoximation:
-
Silylation:
-
To the methoxyoximated sample, add 80 µL of MSTFA (with 1% TMCS).[1]
-
Vortex briefly.
-
Incubate at 37°C for 30 minutes with agitation.[1] This step derivatizes the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to a GC vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended.
Protocol 2: PFBHA Oximation
This protocol is highly sensitive and specific for aldehydes and is suitable for trace-level analysis.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)
-
Internal standard (e.g., a deuterated aldehyde or a suitable structural analog)
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate)
-
Acid for pH adjustment (e.g., HCl)
-
Anhydrous sodium sulfate
-
GC vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of the aqueous sample in a vial, add a known amount of the internal standard.
-
Adjust the pH of the sample to approximately 3-4 with dilute HCl.
-
-
Derivatization:
-
Add 100 µL of the PFBHA solution to the sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[3]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of hexane (or another suitable organic solvent) and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Sample Analysis:
-
The sample is now ready for injection into the GC-MS.
-
Inject 1 µL of the extracted derivative into the GC-MS system.
-
Recommended GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for enhanced sensitivity.
-
Scan Range: m/z 50-600. For quantitative analysis, SIM mode is recommended, monitoring the characteristic m/z 181 ion for PFBHA derivatives.[4]
Mandatory Visualization
Caption: Workflow for Methoxyoximation-Silylation Derivatization.
Caption: Workflow for PFBHA Oximation Derivatization.
References
Application Note: Quantitative Analysis of 3-hydroxy-2-methylpropanal in Pharmaceutical Formulations by HPLC-UV Following Pre-Column Derivatization
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-hydroxy-2-methylpropanal in various sample matrices, particularly relevant for pharmaceutical process monitoring and quality control. Due to the analyte's lack of a strong native chromophore, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enable highly sensitive UV detection. The resulting stable 2,4-dinitrophenylhydrazone derivative is separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). This method provides excellent linearity, accuracy, and precision, making it suitable for demanding research and drug development applications.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the safety, efficacy, and quality of the final drug product. However, the aliphatic aldehyde structure of this compound makes it challenging to detect directly with sufficient sensitivity using standard HPLC-UV methods.
Derivatization is a chemical modification process used to enhance the detectability of analytes.[1] 2,4-dinitrophenylhydrazine (DNPH) is a widely used and effective derivatizing reagent for aldehydes and ketones.[1][2][3] It reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative that exhibits strong UV absorbance, typically around 360 nm.[3][4] This application note provides a detailed protocol for the derivatization of this compound with DNPH followed by its quantification using HPLC-UV.
Experimental
Materials and Reagents
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), analytical grade
-
Methanol (B129727), HPLC grade
-
C18 Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water |
| B: Acetonitrile (ACN) | |
| Gradient | 60% B for 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Protocols
Preparation of Standard Solutions
-
DNPH Derivatizing Reagent (2 mg/mL): Accurately weigh 200 mg of DNPH and dissolve it in 100 mL of acetonitrile containing 0.5% (v/v) concentrated hydrochloric acid.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation and Derivatization
-
Sample Extraction: For solid samples, accurately weigh a known amount of the sample and extract with a suitable volume of acetonitrile. For liquid samples, an appropriate dilution with acetonitrile may be required.
-
Derivatization Reaction: To 1 mL of the sample extract or working standard solution in a glass vial, add 1 mL of the DNPH derivatizing reagent.
-
Reaction Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Cooling: After incubation, allow the reaction mixture to cool to room temperature.
-
Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Load the cooled derivatization reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove excess DNPH reagent.
-
Elute the DNPH-hydrazone derivative with 2 mL of acetonitrile.
-
-
Final Preparation: The eluted solution is ready for HPLC analysis. Filter through a 0.45 µm syringe filter if necessary.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of derivatized this compound. These values are representative of validated methods for similar short-chain aldehydes after DNPH derivatization.
Table 1: Method Validation Parameters for this compound-DNPH Derivative
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: Calibration Curve Data for this compound-DNPH Derivative
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,000 |
| 0.5 | 25,000 |
| 1.0 | 50,000 |
| 5.0 | 250,000 |
| 10.0 | 500,000 |
| 25.0 | 1,250,000 |
| 50.0 | 2,500,000 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow from solution preparation to final analysis.
Caption: Derivatization reaction of this compound with DNPH.
Conclusion
The described RP-HPLC method, incorporating a pre-column derivatization step with 2,4-dinitrophenylhydrazine, provides a reliable, sensitive, and accurate tool for the quantitative determination of this compound. The method is suitable for a wide range of applications in pharmaceutical research and development, including process monitoring, impurity profiling, and quality control of raw materials and final products. The detailed protocol and expected performance characteristics serve as a valuable resource for scientists and researchers in the field.
References
Application Notes and Protocols for NMR Spectroscopy of 3-Hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylpropanal is a small organic molecule of interest in various chemical and pharmaceutical contexts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides a detailed guide to the NMR spectroscopy of this compound, including protocols for sample preparation and data acquisition.
Note on Data Availability: As of the latest update, publicly available, experimentally verified ¹H and ¹³C NMR data for this compound is limited. The following tables are based on predicted values and data from structurally similar compounds. Researchers are advised to acquire experimental data for their specific samples for accurate analysis.
Predicted NMR Data
The chemical structure of this compound is as follows:
Application Notes and Protocols: Synthesis of 3-Hydroxy-2-methylpropanal via Aldol Condensation
Abstract
This document provides a detailed protocol for the synthesis of 3-hydroxy-2-methylpropanal through a base-catalyzed cross-aldol condensation of propanal and formaldehyde (B43269). The reaction utilizes a weak anion-exchange resin as a heterogeneous catalyst, offering advantages in terms of catalyst separation and potential for recycling. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
This compound is a valuable bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a useful building block in the synthesis of various more complex molecules, including pharmaceuticals and specialty chemicals. The aldol (B89426) condensation is a classic carbon-carbon bond-forming reaction, and the cross-aldol condensation between propanal and formaldehyde provides a direct route to this target molecule. The use of a weak anion-exchange resin as a catalyst provides a greener and more practical alternative to traditional homogeneous base catalysts, as it simplifies product purification and minimizes waste.
Reaction Scheme
The overall reaction is a cross-aldol condensation between propanal and formaldehyde, catalyzed by a weak anion-exchange resin.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on published research.[1][2]
| Parameter | Value | Reference |
| Reactant 1 | Propanal | [1][2] |
| Reactant 2 | Formaldehyde | [1][2] |
| Catalyst | Weak Anion-Exchange Resin | [1][2] |
| Catalyst Loading | 0.8 g/mL | [1][2] |
| Temperature | 35 °C | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Propanal Conversion | 89.9% | [1][2] |
| Main Product | This compound | [1][2] |
Experimental Protocol
Materials:
-
Propanal (reagent grade)
-
Formaldehyde (37 wt. % solution in water, stabilized with methanol)
-
Weak anion-exchange resin (e.g., Amberlite IRA-67 or equivalent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or water bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If the weak anion-exchange resin is not in the desired form, it should be pre-conditioned according to the manufacturer's instructions. This typically involves washing with deionized water to remove any impurities.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the weak anion-exchange resin (0.8 g per mL of the total reaction volume).
-
Add an aqueous solution of formaldehyde. The molar ratio of formaldehyde to propanal should be at least 1:1. An excess of formaldehyde can be used to favor the cross-aldol reaction.
-
Add propanal to the reaction mixture.
-
-
Reaction Execution:
-
Workup and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the resin catalyst by filtration. The resin can be washed with water and potentially regenerated for future use.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Characterization:
-
The resulting crude product, this compound, can be further purified by distillation under reduced pressure if necessary.
-
Characterize the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Propanal and formaldehyde are volatile and flammable. Handle them in a well-ventilated fume hood.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure that all glassware is properly secured.
Conclusion
This protocol outlines a straightforward and efficient method for the synthesis of this compound using a weak anion-exchange resin as a catalyst. The use of a heterogeneous catalyst simplifies the purification process and aligns with the principles of green chemistry. The provided data and workflow offer a solid foundation for researchers to successfully perform this aldol condensation.
References
Application Notes and Protocols for the Use of 3-Hydroxy-2-Methylpropanal Derivatives in Polymer Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Direct polymerization of 3-hydroxy-2-methylpropanal is not extensively documented in polymer chemistry literature. The presence of a reactive aldehyde group can lead to side reactions and instability during polymerization. However, this compound serves as a potential precursor to more stable and versatile monomers for polymer synthesis. Through oxidation, it can be converted to 3-hydroxy-2-methylpropanoic acid, and through reduction, it yields 2-methyl-1,3-propanediol (B1210203) (MPD). This document focuses on the application of these derivatives, particularly 2-methyl-1,3-propanediol, in the synthesis of polyesters and polyurethanes, providing detailed application notes and experimental protocols.
The conversion of this compound to its more stable derivatives is a key step for its use in polymer chemistry.
Application Notes: 2-Methyl-1,3-Propanediol (MPD) in Polymer Synthesis
2-Methyl-1,3-propanediol (MPD) is a branched aliphatic diol with two primary hydroxyl groups. Its unique structure imparts several desirable properties to polymers.
Key Advantages of Using MPD:
-
Inhibition of Crystallization: The methyl side group in MPD creates an asymmetric structure that disrupts polymer chain packing, leading to amorphous or low-crystallinity polymers.[1][2] This results in resins that remain liquid at low temperatures.[3]
-
Enhanced Flexibility and Toughness: Polymers synthesized with MPD often exhibit an excellent balance of tensile strength, elongation, and flexibility.[4] This makes them less brittle and more durable.[2]
-
Improved Solubility and Compatibility: MPD-based polyesters have good miscibility with styrene (B11656) and are readily dissolved in conventional coatings solvents.[4] They also show excellent compatibility in urethane (B1682113) adhesive formulations.
-
Good Weatherability and Chemical Resistance: The use of MPD does not compromise the chemical resistance, water resistance, or weatherability of the final product.[4]
-
Faster Reaction Times: The primary hydroxyl groups of MPD are highly reactive, which can lead to shorter "cook times" during polyester (B1180765) synthesis compared to other glycols like neopentyl glycol.[2]
Applications:
-
Unsaturated Polyester Resins (UPRs): MPD is used in UPRs for composites and gelcoats.[1][4] The resulting resins have high strength, excellent blister resistance, and good weatherability, making them suitable for marine and fiberglass applications.[4]
-
Saturated Polyesters for Coatings: In solvent- and waterborne coatings, MPD helps to lower viscosity and improve processability.[1] It is used in high-solids coatings and coil coatings.[1][2]
-
Polyurethanes: MPD serves as a chain extender or a component in polyester polyols for polyurethane production.[3][5] It enhances flexibility, hydrolytic stability, and durability of polyurethane foams, elastomers, coatings, and adhesives.[5]
-
Plasticizers: MPD can be used in the synthesis of plasticizers.[3]
-
Personal Care and Cosmetics: Due to its humectant and emollient properties, MPD is used in skincare creams, lotions, and other cosmetic formulations.[3]
Quantitative Data
The properties of polymers synthesized using 2-methyl-1,3-propanediol can be tailored by adjusting the comonomers and reaction conditions. Below is a summary of properties for some MPD-based polymers.
Table 1: Thermal Properties of MPD-based Copolymers
| Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference(s) |
| PLA-b-PMPG-b-PLA | < -40 °C | 130-152 °C | [6] |
PLA-b-PMPG-b-PLA: Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide)
Table 2: Molecular Weight Data for Poly(2-methyl-1,3-propanediol)
| Polymer | Degree of Polymerization | Number Average Molecular Weight (Mn) | Reference(s) |
| Poly(2-methyl-1,3-propanediol) | 2 - 20 | 150 - 2000 | [7] |
| Poly(2-methyl-1,3-propanediol) | 2 - 5 | 150 - 500 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(2-methyl-1,3-propylene glutarate) (PMPG)
This protocol describes the synthesis of a polyester from 2-methyl-1,3-propanediol and glutaric acid.
Materials:
-
2-methyl-1,3-propanediol (MPD)
-
Glutaric acid (GA)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2) catalyst
-
Nitrogen gas supply
-
Schlenk tube or similar reaction vessel with magnetic stirring and a distillation outlet
-
Vacuum pump
Procedure:
-
Monomer Charging: In a Schlenk tube, combine 2-methyl-1,3-propanediol and glutaric acid.
-
Initial Reaction: Heat the mixture to 180°C under a nitrogen stream with stirring. Water will be produced and should be removed via the distillation outlet.
-
Catalyst Addition and Polycondensation: After the initial water has been removed, add the Sn(Oct)2 catalyst.
-
Vacuum Application: Gradually apply a vacuum to the system while maintaining the temperature at 180°C. This will facilitate the removal of excess MPD and drive the polymerization to a higher molecular weight.
-
Reaction Monitoring: Continue the reaction under vacuum for a specified time (e.g., 50-120 minutes) to achieve the desired molecular weight.[6]
-
Cooling and Collection: Once the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere. The resulting PMPG will be a colorless, viscous, oily material.[6]
Protocol 2: Synthesis of an Unsaturated Polyester Resin
This protocol provides a general procedure for synthesizing an unsaturated polyester resin using MPD.
Materials:
-
2-methyl-1,3-propanediol (MPD)
-
Other diols (e.g., propylene (B89431) glycol, diethylene glycol)[8]
-
Unsaturated dicarboxylic acid or anhydride (B1165640) (e.g., maleic anhydride)[8]
-
Saturated dicarboxylic acid or anhydride (e.g., phthalic anhydride)[8]
-
Inhibitor (e.g., hydroquinone)
-
Nitrogen gas supply
-
Reaction kettle with a stirrer, thermometer, and condenser
Procedure:
-
Charging Reactants: Charge the diols (including MPD), dicarboxylic acids/anhydrides, and the inhibitor into the reaction kettle.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heating and Esterification: Begin stirring and gradually heat the mixture. The esterification reaction will start, producing water which is removed through the condenser.
-
Temperature Control: Maintain the reaction temperature, typically in the range of 180-220°C.
-
Monitoring Reaction Progress: Monitor the reaction progress by measuring the acid value and viscosity of the resin.
-
Endpoint: The reaction is considered complete when the desired acid value and viscosity are reached.
-
Cooling and Dilution: Cool the polyester resin and, if required, dilute it with a reactive monomer like styrene.
Protocol 3: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane using a polyester polyol (which can be synthesized using MPD) and a diisocyanate.
Materials:
-
Polyester polyol (synthesized using MPD)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)
-
Chain extender (e.g., 2-methyl-1,3-propanediol, 1,4-butanediol)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Solvent (e.g., dimethyl sulfoxide, if needed)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirring and temperature control
Procedure:
-
Prepolymer Formation:
-
In a reaction vessel under a nitrogen atmosphere, react the polyester polyol with an excess of the diisocyanate at around 70°C for 1-2 hours to form an isocyanate-terminated prepolymer.[9]
-
-
Chain Extension:
-
Cool the prepolymer to below 50°C.
-
Slowly add the chain extender (MPD) to the prepolymer with vigorous stirring. A solvent can be used to control viscosity.
-
Add the catalyst to the mixture.
-
-
Curing:
-
Pour the mixture into a mold and cure at an elevated temperature (e.g., 90°C) until the polymerization is complete.[9] The curing time will depend on the specific formulation.
-
-
Post-Curing:
-
Post-cure the resulting polyurethane elastomer at a specified temperature for a set duration to ensure complete reaction and development of final properties.
-
Conclusion
While this compound itself is not a common monomer, its reduction product, 2-methyl-1,3-propanediol, is a valuable building block in polymer chemistry. Its unique branched structure provides a means to tailor polymer properties, leading to materials with enhanced flexibility, reduced crystallinity, and good overall performance. The protocols and data presented here offer a foundation for researchers and scientists to explore the use of MPD in developing novel polyesters and polyurethanes for a wide range of applications. Further research into the polymerization of 3-hydroxy-2-methylpropanoic acid could also yield interesting biodegradable polymers.
References
- 1. 2-METHYL-1,3-PROPANEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. "2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters" by Pamela M. Duncan, Michael R. Van-De-Mark et al. [scholarsmine.mst.edu]
- 3. 2-Methyl-1,3-Propanediol (MP Diol) | Relic Chemicals [relicchemicals.in]
- 4. gantrade.com [gantrade.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. US5659089A - Process for making poly(2-methyl-1,3-propanediol) - Google Patents [patents.google.com]
- 8. CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol - Google Patents [patents.google.com]
- 9. bhu.ac.in [bhu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-methylpropanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 3-hydroxy-2-methylpropanal (also known as hydroxypivaldehyde). This valuable intermediate is primarily synthesized via a crossed aldol (B89426) condensation between isobutyraldehyde (B47883) and formaldehyde (B43269). This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to help you minimize side reactions and optimize your synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing significant amounts of byproducts, leading to a low yield of this compound. What are the likely side reactions and how can I minimize them?
Answer: The primary side reactions in the synthesis of this compound are the Cannizzaro reaction and the Tishchenko reaction.
-
Cannizzaro Reaction: This reaction occurs when two molecules of an aldehyde that cannot form an enolate (like formaldehyde) react in the presence of a strong base to produce a carboxylic acid and an alcohol.[1][2] In this synthesis, formaldehyde can react with itself to form formic acid and methanol, or it can react with the product, this compound, in a crossed Cannizzaro reaction.[3][4]
-
To minimize the Cannizzaro reaction:
-
Control the stoichiometry: Use a slight excess of isobutyraldehyde to ensure the formaldehyde is consumed in the desired aldol reaction. A molar ratio of 1.1:1 (isobutyraldehyde:formaldehyde) has been shown to be effective.[5]
-
Maintain a moderate pH: While a basic catalyst is necessary, excessively high pH can promote the Cannizzaro reaction. A pH range of 8.0 to 11.0 is often recommended.[6]
-
Temperature control: Lower reaction temperatures generally favor the aldol addition over the Cannizzaro reaction.[7]
-
-
-
Tishchenko Reaction: This reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester.[8][9] In this case, two molecules of this compound could react to form an ester, or it could react with other aldehydes present.
-
To minimize the Tishchenko reaction:
-
Question 2: I am observing the formation of neopentyl glycol in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of neopentyl glycol is likely due to a crossed Cannizzaro reaction between this compound and formaldehyde, where the this compound is reduced. This is more likely to occur if there is an excess of formaldehyde and a sufficiently high concentration of base. To prevent this, ensure accurate control over the stoichiometry of your reactants and maintain the pH in the optimal range as mentioned above.
Question 3: The reaction seems to be incomplete, with a low conversion of isobutyraldehyde. What are the potential causes and solutions?
Answer: Low conversion can be attributed to several factors:
-
Insufficient catalyst: Ensure the correct catalytic amount is used. For phase transfer catalysts like benzyltrimethylammonium (B79724) hydroxide (B78521), around 4 mol% is recommended.[5][11]
-
Poor mixing: The reaction between isobutyraldehyde (organic phase) and aqueous formaldehyde is a two-phase system. Vigorous stirring is crucial to ensure good contact between the reactants and the catalyst. The use of a phase transfer catalyst is highly recommended to facilitate the reaction between the two phases.[5][12]
-
Low temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate. An optimal temperature needs to be found that balances reaction rate and selectivity. A temperature of around 20°C has been reported to give good results with a phase transfer catalyst.[5][11]
-
Reaction time: The reaction may simply need more time to go to completion. Monitoring the reaction progress by techniques like GC or TLC is advisable.
Question 4: How can I effectively purify the this compound from the reaction mixture?
Answer: Purification can be challenging due to the presence of various byproducts. A common procedure involves:
-
Neutralization: After the reaction, the basic catalyst should be neutralized.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent.
-
Distillation: Unreacted starting materials and low-boiling impurities can be removed by distillation. However, care must be taken as this compound can be thermally sensitive.[6]
-
Crystallization: The product can often be obtained as a white solid upon cooling and can be further purified by recrystallization.[5]
Data Presentation
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, providing a comparison of their efficacy.
| Catalyst | Reactant Ratio (Isobutyraldehyde:Formaldehyde) | Temperature (°C) | Reaction Time (h) | Conversion of Isobutyraldehyde (%) | Selectivity for this compound (%) | Reference |
| Benzyltrimethylammonium Hydroxide (Phase Transfer Catalyst) | 1.1 : 1.0 | 20 | 1.5 | ~100 | ~100 | [5][11] |
| Immobilized Poly(ethylene glycol) (PEG 600-PS) (Phase Transfer Catalyst) | Not specified | 40 | 2 | >96 | >98 | [12] |
| Tertiary Amine (e.g., Triethylamine) | Not specified | 50-100 | 0.5-2 | High | Good (specific data not available) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a phase transfer catalyst, based on reported procedures.[5]
Synthesis of this compound via Crossed Aldol Condensation
-
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
Benzyltrimethylammonium hydroxide (40% in water)
-
Deionized water
-
Ice bath
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
-
Procedure:
-
Charge the jacketed glass reactor with isobutyraldehyde and the aqueous formaldehyde solution in a 1.1:1.0 molar ratio.
-
Cool the mixture to 20°C using the jacketed cooling system.
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Slowly add the benzyltrimethylammonium hydroxide catalyst (4 mol% relative to formaldehyde) to the reaction mixture over a period of 15-20 minutes, while maintaining the temperature at 20°C.
-
Continue stirring the reaction mixture at 20°C and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
The reaction is typically complete within 1.5 to 2 hours, showing near-complete conversion of isobutyraldehyde.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound.
-
Filter the white solid product and wash it with cold deionized water.
-
Dry the product in a vacuum oven at a low temperature.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and the experimental workflow.
Caption: Synthesis of this compound via crossed aldol condensation.
Caption: The Cannizzaro reaction as a potential side reaction.
Caption: The Tishchenko reaction leading to ester byproduct formation.
Caption: A typical experimental workflow for the synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. This compound | CAS#:38433-80-6 | Chemsrc [chemsrc.com]
- 3. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 4. amherst.edu [amherst.edu]
- 5. researchgate.net [researchgate.net]
- 6. US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 9. CN108463451B - Production method of hydroxypivalaldehyde - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Hydroxy-2-methylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-hydroxy-2-methylpropanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method for synthesizing this compound is through a base-catalyzed crossed aldol (B89426) condensation between propanal and formaldehyde (B43269). In this reaction, the enolate of propanal acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Formaldehyde cannot form an enolate itself as it lacks α-hydrogens, which helps to minimize the number of side products.[1][2][3]
Q2: What are the common side reactions that can lower the yield of this compound?
A2: Several side reactions can occur, reducing the overall yield of the desired product. These include:
-
Self-condensation of propanal: Two molecules of propanal can react with each other to form 3-hydroxy-2-methylpentanal.[3]
-
Dehydration: The initial aldol addition product can undergo dehydration, especially if the reaction is heated, to form α,β-unsaturated aldehydes like 2-methyl-2-pentenal.[4][5]
-
Cannizzaro reaction: Although less common in the presence of enolizable aldehydes, it can be a competing pathway.
-
Further condensation: The initial product, this compound, can potentially react with another molecule of formaldehyde.
Q3: What types of catalysts are effective for this synthesis?
A3: Base catalysts are typically used for the aldol condensation. These can range from simple bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to more specialized catalysts.[3][6] Anion-exchange resins have also been shown to be effective and can offer advantages in terms of catalyst separation and reuse.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the conversion of reactants and the selectivity towards the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of propanal | 1. Insufficient catalyst activity or amount.2. Low reaction temperature.3. Poor mixing of the reactants. | 1. Ensure the catalyst is fresh and used in the correct proportion. For anion-exchange resins, ensure they are properly activated.2. Gradually increase the reaction temperature, but monitor for the formation of dehydration byproducts.3. Ensure vigorous and efficient stirring throughout the reaction. |
| Low selectivity to this compound (high proportion of self-condensation product) | 1. Propanal enolate reacting with another propanal molecule.2. Incorrect order of reagent addition. | 1. To favor the reaction with formaldehyde, slowly add propanal to a mixture of formaldehyde and the base catalyst. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.[2] |
| Formation of a significant amount of dehydrated product (e.g., methacrolein) | 1. High reaction temperature.2. Prolonged reaction time.3. Use of a strong base catalyst. | 1. Maintain a lower reaction temperature. The aldol addition is often favored at lower temperatures, while dehydration is promoted by heat.[4][5]2. Monitor the reaction closely and stop it once the formation of the desired product is maximized.3. Consider using a weaker base catalyst, such as a weak anion-exchange resin, which has been shown to favor the formation of the aldol addition product.[7] |
| Difficulty in isolating the final product | 1. The product is a relatively small and polar molecule, which can make extraction challenging.2. Formation of emulsions during workup. | 1. Use a suitable solvent for extraction, such as diethyl ether or dichloromethane. Multiple extractions may be necessary.2. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
Data Presentation
The following table summarizes the effect of different anion-exchange resin catalysts on the conversion of propanal and the selectivity for this compound in the crossed aldol condensation with formaldehyde.
| Catalyst | Resin Type | Temperature (°C) | Propanal Conversion (%) | Selectivity for this compound (%) |
| Resin A | Strong Anion-Exchange | 35 | 80.4 | Low (Main product is 3-hydroxy-2-methyl-2-hydroxymethylpropanal)[7] |
| Resin B | Weak Anion-Exchange | 35 | 89.9 | High (Main product is this compound)[7] |
Note: The study from which this data is derived indicates that with the strong anion-exchange resin, the reaction proceeded to a second cross-condensation. The weak anion-exchange resin favored the formation of the desired initial aldol product.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Weak Anion-Exchange Resin
This protocol is adapted from the principles of crossed aldol condensation and the findings on the use of anion-exchange resins.[7]
Materials:
-
Formaldehyde (37% solution in water)
-
Propanal
-
Weak anion-exchange resin (e.g., Amberlyst A21)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: If necessary, activate the weak anion-exchange resin according to the manufacturer's instructions. This may involve washing with a basic solution followed by water and an organic solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add formaldehyde solution and the activated weak anion-exchange resin. Begin stirring the mixture at room temperature.
-
Reactant Addition: Slowly add propanal to the stirred mixture dropwise over a period of 1-2 hours. Maintaining a slow addition rate is crucial to minimize the self-condensation of propanal.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 35°C) for 24 hours or until reaction completion is confirmed by TLC or GC analysis.[7]
-
Workup:
-
Filter the reaction mixture to remove the anion-exchange resin.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.
Mandatory Visualization
Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
References
Technical Support Center: Optimization of the Aldol Reaction for 3-Hydroxy-2-methylpropanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the aldol (B89426) reaction for the synthesis of 3-hydroxy-2-methylpropanal. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the aldol reaction between propanal and formaldehyde (B43269).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Unfavorable Reaction Equilibrium: The aldol addition is a reversible reaction and the equilibrium may favor the starting materials.[1] | - Temperature Control: Run the reaction at a lower temperature to favor the aldol addition product.[2] - Product Removal: If feasible in your setup, consider methods to remove the product from the reaction mixture as it forms to drive the equilibrium forward.[2] |
| Side Reactions: Competing reactions reduce the yield of the desired product. Common side reactions include the self-condensation of propanal and the Cannizzaro reaction of formaldehyde.[1][3] | - Controlled Addition: Slowly add propanal to the mixture of formaldehyde and the base catalyst. This keeps the concentration of the enolizable propanal low, minimizing its self-condensation.[4] - Choice of Base: Use a weaker base or a lower concentration of a strong base to disfavor the Cannizzaro reaction, which is more prevalent with strong bases.[3] | |
| Catalyst Inactivity: The base catalyst may be old, contaminated, or used in an insufficient amount.[4] | - Use Fresh Catalyst: Ensure the base catalyst is fresh and has been stored properly to avoid deactivation from atmospheric CO₂ and moisture.[4] - Optimize Catalyst Loading: Experiment with different catalyst concentrations to find the optimal amount for your specific reaction conditions. | |
| Formation of Multiple Products | Self-condensation of Propanal: Propanal can react with itself to form 2-methyl-2-pentenal (B83557) after dehydration.[5] | - Order of Addition: As mentioned above, the slow addition of propanal to the formaldehyde and base solution is crucial.[5] - Molar Ratio: Use an excess of formaldehyde relative to propanal to increase the probability of the desired cross-aldol reaction. |
| Formation of 3-hydroxy-2-methyl-2-hydroxymethylpropanal: A second aldol reaction can occur between this compound and another molecule of formaldehyde. | - Stoichiometry Control: Carefully control the stoichiometry of the reactants. Limiting the amount of formaldehyde can reduce the likelihood of a second addition. - Reaction Time: Monitor the reaction progress and stop it once the desired product is formed in maximum concentration to prevent further reactions. | |
| Product Dehydration | High Reaction Temperature: The aldol addition product, this compound, can undergo dehydration to form 2-methyl-2-propenal, especially at elevated temperatures.[6] | - Maintain Low Temperature: Conduct the reaction at or below room temperature to minimize dehydration.[2] The aldol addition is the kinetic product and is favored at lower temperatures.[2] |
| Reaction is Exothermic and Difficult to Control | Nature of the Aldol Reaction: The aldol addition of propanal is an exothermic process, which can lead to a rapid increase in temperature and promote side reactions. | - Effective Cooling: Use an ice bath to maintain a consistent and low reaction temperature.[7] - Slow Reagent Addition: Add the propanal dropwise to the reaction mixture to control the rate of heat generation. |
| Difficulty in Product Purification | Presence of Salts and Unreacted Aldehydes: The crude product mixture may contain catalyst salts and unreacted starting materials, complicating the isolation of pure this compound. | - Quenching: After the reaction is complete, neutralize the base catalyst with a weak acid to form a salt that can be removed by washing with water.[8] - Distillation: Purify the product by vacuum distillation, carefully separating it from lower-boiling starting materials and higher-boiling side products. |
| Formation of an Oil Instead of a Precipitate | Product is an Oil at Room Temperature or Impurities are Present: this compound may be an oil at room temperature, or the presence of impurities can prevent crystallization.[9] | - Induce Crystallization: If the product is expected to be a solid, try scratching the inside of the flask or adding a seed crystal to induce crystallization. Cooling the mixture can also help.[9] - Chromatography: If distillation is not effective, consider column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: The choice of catalyst is critical for selectivity. While common strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, they may promote side reactions.[4] Weaker bases or amine catalysts can offer better control and selectivity. For instance, tertiary amine catalysts are known to increase the selectivity of the aldol reaction.
Q2: How does temperature affect the outcome of the reaction?
A2: Temperature plays a crucial role in the selectivity of the aldol reaction. Lower temperatures (e.g., 0-5 °C) favor the formation of the initial aldol addition product, this compound (the kinetic product).[2][6] Higher temperatures tend to promote the subsequent dehydration to the α,β-unsaturated aldehyde and can also increase the rate of side reactions.[6][10]
Q3: What is the "retro-aldol" reaction and how can it be prevented?
A3: The aldol addition is a reversible process, and the reverse reaction is known as the "retro-aldol" reaction, where the aldol product breaks down back into its starting aldehyde components. This can be minimized by keeping the reaction temperature low and by removing the product from the reaction mixture as it forms, if possible.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] These methods allow you to track the consumption of the starting materials and the formation of the product and any side products over time, helping you to determine the optimal reaction time.
Q5: What are the key safety precautions to take during this reaction?
A5: Propanal and formaldehyde are volatile and toxic. This experiment should be performed in a well-ventilated fume hood.[11] The base catalysts used are corrosive and should be handled with care.[11] The reaction can be exothermic, so appropriate temperature control measures, such as an ice bath, should be in place.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
General Protocol for the Base-Catalyzed Aldol Reaction
This is a general starting protocol that may require optimization for your specific laboratory conditions.
Materials:
-
Propanal
-
Formaldehyde (e.g., 37% solution in water)
-
Base catalyst (e.g., 10% aqueous NaOH solution)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Weak acid for quenching (e.g., 10% HCl or saturated aqueous NH₄Cl)[1][8]
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)[8]
-
Drying agent (e.g., anhydrous sodium sulfate)[8]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine formaldehyde and the solvent. Cool the mixture in an ice bath.[9]
-
Addition of Base: Slowly add the base catalyst solution to the chilled formaldehyde mixture while stirring.[9]
-
Addition of Propanal: Add propanal to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.
-
Workup (Quenching): Once the reaction is complete, slowly add a weak acid to neutralize the base catalyst.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.[8]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[8]
Quantitative Data Summary
The following table summarizes representative data for the aldol reaction to form this compound under different catalytic conditions. Please note that direct comparison should be made with caution as other reaction parameters may vary between studies.
| Catalyst | Propanal Conversion (%) | Selectivity for this compound (%) | Temperature (°C) | Reaction Time (h) |
| Weak Anion-Exchange Resin | 89.9 | High (main product) | 35 | 24 |
| Enzymatic (D-fructose-6-phosphate aldolase (B8822740) variant) | High (implied by high product yield) | High (implied) | Not specified | 5.5 |
Visualizations
Caption: Aldol reaction pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 4. benchchem.com [benchchem.com]
- 5. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
Technical Support Center: Purification of 3-hydroxy-2-methylpropanal
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 3-hydroxy-2-methylpropanal from its reaction mixture.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve experimental challenges quickly.
Issue 1: Significant presence of unreacted formaldehyde (B43269) in the purified product.
-
Question: My final product is contaminated with formaldehyde. How can I effectively remove it?
-
Answer: Formaldehyde is a common impurity from the synthesis reaction that can be challenging to remove by simple distillation. One effective chemical method is to convert the formaldehyde into a non-volatile derivative. You can treat the crude mixture with an alcohol, such as methanol (B129727), in the presence of an acid catalyst.[1] This converts formaldehyde into its corresponding acetal, which has a different boiling point and can be more easily separated during distillation.[1][2] Another approach involves reacting formaldehyde with a substance to form a salt or adduct that can be filtered off.
Issue 2: Low overall yield after purification by distillation.
-
Question: I am experiencing a significant loss of product during vacuum distillation. What are the potential causes and solutions?
-
Answer: Low yields can be attributed to several factors. Firstly, this compound can be susceptible to retro-aldol condensation (reverting to starting materials) or other degradation pathways at elevated temperatures.[3] It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[4][5] Secondly, ensure that the reaction mixture is neutralized before heating; residual acid or base can catalyze decomposition. Inefficient phase separation during the initial extraction from the aqueous reaction mixture can also be a major source of product loss.
Issue 3: Difficulty separating the product from isobutyraldehyde (B47883).
-
Question: How can I remove the unreacted isobutyraldehyde starting material from my product?
-
Answer: Isobutyraldehyde has a significantly lower boiling point than this compound. A carefully performed fractional distillation should effectively separate the two compounds. It is recommended to perform a preliminary distillation step to remove the bulk of the low-boiling isobutyraldehyde before proceeding to distill the higher-boiling product under vacuum.
Issue 4: The reaction mixture is a two-phase system, leading to poor reaction and purification.
-
Question: The aqueous formaldehyde and organic isobutyraldehyde form two phases, which seems to inhibit the reaction. How can this be addressed?
-
Answer: The two-phase nature of this reaction is a known challenge that can hinder the interaction between reactants.[6] One solution is to employ a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) hydroxide.[6][7] The PTC helps transport the reactants across the phase boundary, leading to a more efficient and homogeneous reaction, which simplifies the subsequent purification process.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common industrial and laboratory synthesis is a cross-aldol condensation between isobutyraldehyde and formaldehyde.[6][8] This reaction typically uses a base catalyst, such as a tertiary amine or an alkali hydroxide.[3][7]
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties is essential for designing an effective purification strategy. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [9][10] |
| Molecular Weight | 88.11 g/mol | [10][11] |
| Boiling Point | ~90-115 °C (at reduced pressure) | [3] |
| Polar Surface Area | 37.3 Ų | [10][11] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
Q3: Is vacuum distillation necessary for purifying this compound?
A3: Yes, vacuum distillation is highly recommended.[4] Due to its relatively high boiling point at atmospheric pressure and potential for thermal degradation, reducing the pressure allows the compound to distill at a much lower temperature, preserving its structure and improving the final yield.[3][4]
Experimental Protocols
Protocol 1: General Purification by Extraction and Vacuum Distillation
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the catalyst by adding an appropriate acid (if a base catalyst was used) or base (if an acid catalyst was used) until the pH of the aqueous phase is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to move the this compound into the organic phase.
-
Washing: Combine the organic extracts. Wash the combined extracts with brine (a saturated NaCl solution) to help remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the bulk of the low-boiling extraction solvent using a rotary evaporator. Be careful not to heat the mixture excessively.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum operation.[12] Use an oil bath for controlled heating. Apply vacuum and slowly heat the crude residue. Collect the fraction that distills at the expected boiling point for this compound under the achieved pressure.
Visualizations
Caption: A typical experimental workflow for synthesizing and purifying this compound.
Caption: A decision tree for troubleshooting common purification issues for this compound.
References
- 1. US2307937A - Removal of formaldehyde from mixtures containing the same - Google Patents [patents.google.com]
- 2. US7301055B2 - Process for removing methanol from formaldehyde-containing solutions - Google Patents [patents.google.com]
- 3. WO2014120480A1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-2-methylpropanal | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quenching Aldol Reactions for 3-Hydroxy-2-methylpropanal Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-hydroxy aldehydes via aldol (B89426) reactions, with a specific focus on the reaction involving propanal.
A critical point of clarification is the target molecule, 3-hydroxy-2-methylpropanal. This compound is the product of a crossed aldol reaction between propanal and formaldehyde (B43269). The self-condensation of propanal , in contrast, yields 3-hydroxy-2-methylpentanal (B3192230) . This guide will address the quenching and troubleshooting for both reactions to ensure clarity and success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My aldol reaction is not proceeding to completion. What are the common causes?
A1: Incomplete aldol reactions can stem from several factors. The purity of the starting materials is crucial; any impurities can inhibit the reaction. The choice and concentration of the base or acid catalyst are also critical and must be appropriate for the specific substrates. Additionally, reaction conditions such as temperature and reaction time may need optimization to drive the reaction to completion.
Q2: I am observing the formation of multiple products in my crossed aldol reaction. How can I improve the selectivity for this compound?
A2: The formation of a complex mixture of products is a common challenge in crossed aldol reactions, especially when both reactants can form an enolate. To favor the formation of this compound, it is essential to control which molecule acts as the nucleophile and which as the electrophile. Since formaldehyde lacks α-hydrogens, it cannot form an enolate and will exclusively act as the electrophile.[1] To minimize the self-condensation of propanal, it is recommended to slowly add the propanal to a mixture of formaldehyde and the base catalyst.[2] This strategy keeps the concentration of the enolizable propanal low, thereby reducing the likelihood of self-condensation.[2]
Q3: The primary side-reaction in my experiment is the self-condensation of propanal. How can I prevent this?
A3: As mentioned above, the slow addition of propanal to the reaction mixture containing formaldehyde and the base is a key strategy.[2] This ensures that the enolate of propanal preferentially reacts with the more reactive electrophile, formaldehyde. Using a directed aldol approach, where the enolate of propanal is pre-formed using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the addition of formaldehyde, can also provide excellent control and minimize self-condensation.[1]
Q4: My aldol product is dehydrating to form an α,β-unsaturated aldehyde. How can I prevent this?
A4: The dehydration of the initial β-hydroxy aldehyde product is often promoted by heat.[3] If the desired product is the aldol addition product (this compound or 3-hydroxy-2-methylpentanal), it is crucial to maintain a low reaction temperature. The reaction should be carefully monitored, and upon completion, promptly quenched and worked up at a reduced temperature to prevent elimination.
Q5: What is the standard procedure for quenching the aldol reaction?
A5: A common and effective method for quenching a base-catalyzed aldol reaction is the addition of a saturated aqueous solution of ammonium (B1175870) chloride. This gently neutralizes the basic catalyst without introducing a strong acid that could promote side reactions like dehydration. For acid-catalyzed reactions, a quench with a saturated aqueous solution of sodium bicarbonate is typically employed to neutralize the acid.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldol Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and catalyst concentration through small-scale trial reactions. Ensure the reaction is monitored (e.g., by TLC) to determine the point of maximum conversion before quenching. |
| Impure Reactants | Ensure the purity of propanal and formaldehyde. Propanal, in particular, can oxidize or polymerize on storage. Distillation of propanal before use is recommended. |
| Inefficient Quenching | Quench the reaction at low temperature to prevent product decomposition or side reactions. Ensure thorough mixing during the quenching process. |
| Product Loss During Workup | Minimize transfers of the product solution. Ensure complete extraction of the product from the aqueous layer. Be cautious during solvent removal, especially if the product is volatile. |
Issue 2: Formation of Multiple Products in Crossed Aldol Reaction
| Possible Cause | Troubleshooting Steps |
| Self-Condensation of Propanal | Slowly add propanal to the reaction mixture containing formaldehyde and the base catalyst.[2] Alternatively, pre-form the enolate of propanal using a strong base like LDA at low temperature before adding formaldehyde.[1] |
| Cannizzaro Reaction | If using a strong base with formaldehyde, the Cannizzaro reaction can occur as a side reaction, leading to the formation of methanol (B129727) and formate.[5] Using a milder base or carefully controlling the stoichiometry and temperature can help minimize this. |
| Polymerization | Aldehydes can polymerize in the presence of acid or base.[3] Ensure the reaction is not allowed to proceed for an extended period after completion and is promptly quenched. |
Experimental Protocols
Synthesis of this compound (Crossed Aldol Reaction)
Reaction: Propanal + Formaldehyde → this compound
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of formaldehyde (e.g., 37 wt. % in H₂O) and a base catalyst (e.g., a catalytic amount of NaOH or KOH in water).
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add propanal dropwise to the stirred formaldehyde solution over a period of 30-60 minutes, ensuring the temperature remains low.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add a pre-chilled saturated aqueous solution of ammonium chloride to neutralize the base while maintaining a low temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Synthesis of 3-hydroxy-2-methylpentanal (Self-Aldol Condensation)
Reaction: 2 Propanal → 3-hydroxy-2-methylpentanal
Procedure:
-
Place propanal in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of a base catalyst (e.g., 10% NaOH or aqueous potassium carbonate) dropwise to the stirred propanal.[6] The reaction is often exothermic.
-
Maintain the temperature of the reaction mixture below a certain threshold (e.g., 10-20 °C) to favor the aldol addition product.
-
Stir the mixture for a designated period (e.g., 1-3 hours) after the base addition is complete, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add a pre-chilled saturated aqueous solution of ammonium chloride to neutralize the base.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the organic phase under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to isolate the 3-hydroxy-2-methylpentanal.[6]
Data Presentation
| Parameter | Synthesis of this compound | Synthesis of 3-hydroxy-2-methylpentanal |
| Reactant 1 | Propanal | Propanal |
| Reactant 2 | Formaldehyde | Propanal |
| Catalyst | NaOH, KOH | NaOH, K₂CO₃[6] |
| Temperature | Low (e.g., 0-10 °C) | Controlled, low to moderate (e.g., <20 °C) |
| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl |
| Primary Side Products | Propanal self-condensation product, Cannizzaro products | 2-methyl-2-pentenal (dehydration product) |
Visualizations
References
Technical Support Center: 3-Hydroxy-2-Methylpropanal Purification
Welcome to the technical support center for the purification of 3-hydroxy-2-methylpropanal (CAS: 38433-80-6). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. Common synthesis methods include the hydroformylation of allyl alcohol and the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde.[1]
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Unreacted Starting Materials: Isobutyraldehyde, formaldehyde, allyl alcohol.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Catalyst Residues: Traces of catalysts used in the synthesis.
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Side-Products: Self-condensation products, dimers, or hydrates of the aldehyde. Aldehydes can form water-soluble addition compounds with sodium bisulfite, a property that can be used for purification.[2][3]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
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High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and non-volatile impurities.[][5]
-
Gas Chromatography (GC): Ideal for detecting volatile impurities like residual solvents or starting materials.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify and quantify impurities.[]
-
Mass Spectrometry (MS): Used for molecular weight confirmation and identification of unknown impurities, often coupled with GC or HPLC (GC-MS, LC-MS).[]
Q3: Is this compound stable during storage and purification?
A3: As a β-hydroxy aldehyde, this compound can be sensitive to heat and both acidic and basic conditions. High temperatures during distillation can lead to degradation, potentially causing discoloration and yield loss.[6] It is recommended to store the purified compound at low temperatures (e.g., 2-8°C) under an inert atmosphere.
Troubleshooting and Optimization Guides
Purification by Vacuum Distillation
Issue 1: The product is degrading or discoloring during distillation.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition.
-
Solutions:
-
Reduce the Pressure: Lowering the vacuum level will decrease the boiling point of the compound, allowing for distillation at a lower temperature.
-
Use a Short-Path Apparatus: A short-path distillation setup minimizes the time the compound spends at high temperatures, reducing the risk of degradation.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping and superheating, which can cause localized hot spots.
-
Issue 2: Poor separation from an impurity with a close boiling point.
-
Possible Cause: The simple distillation setup does not provide sufficient separation efficiency.
-
Solutions:
-
Use a Fractionating Column: A column packed with structured packing (e.g., Raschig rings or Vigreux indentations) increases the number of theoretical plates, enhancing separation.[6]
-
Optimize the Reflux Ratio: In fractional distillation, increasing the reflux ratio can improve separation, although it may increase the distillation time.
-
Purification by Column Chromatography
Issue 1: Low recovery of the product from the column.
-
Possible Cause: The compound is highly polar and may be irreversibly adsorbing to the silica (B1680970) gel.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent for basic compounds, or water) can cap highly active sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), or a bonded phase like diol-silica.
-
Optimize the Solvent System: Gradually increase the polarity of the eluent to ensure the compound is effectively eluted from the column.
-
Issue 2: Tailing or broad peaks during elution.
-
Possible Cause: Strong interactions between the compound and the stationary phase, or overloading of the column.
-
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a modifier (e.g., acetic acid or methanol) to the eluent can improve peak shape by competing for active sites on the stationary phase.
-
Reduce the Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude material applied to the column relative to the amount of stationary phase.
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Parameter | Crude Material | After Vacuum Distillation | After Column Chromatography |
| Initial Purity (by GC) | ~85% | >97% | >99% |
| Key Impurity A (Starting Material) | 5% | <0.5% | <0.1% |
| Key Impurity B (Side-Product) | 8% | 2% | <0.2% |
| Typical Recovery | N/A | 70-80% | 60-75% |
| Appearance | Yellowish Oil | Colorless to Pale Yellow Oil | Colorless Oil |
Note: Values are typical and may vary based on the specific composition of the crude mixture and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path head, a condenser, a receiving flask, and a vacuum pump protected by a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound (e.g., 50 g) to a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.
-
Evacuation: Secure the apparatus and slowly apply vacuum. Monitor the system for any vigorous bubbling.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains. Cool the system to room temperature before carefully venting the apparatus to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass chromatography column with silica gel (e.g., 230-400 mesh) in a suitable non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Loading: Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Apply positive pressure to achieve a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Logical workflow for the purification and analysis of this compound.
References
- 1. This compound | 38433-80-6 | Benchchem [benchchem.com]
- 2. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncert.nic.in [ncert.nic.in]
- 5. Propanal, 3-hydroxy- | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-2-methylpropanal
Welcome to the Technical Support Center for the synthesis and scale-up of 3-hydroxy-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is showing low conversion of starting materials and a low yield of the desired product. What are the likely causes and how can I address them?
-
Answer: Low yields in the synthesis of this compound via crossed aldol (B89426) condensation of formaldehyde (B43269) and propionaldehyde (B47417) can stem from several factors:
-
Suboptimal Catalyst Activity: The choice and condition of the catalyst are critical. If using a solid-phase catalyst like an anion-exchange resin, ensure it is properly activated and not fouled from previous runs. For base-catalyzed reactions using soluble bases like NaOH or KOH, the concentration must be carefully controlled.
-
Unfavorable Reaction Equilibrium: The aldol addition is a reversible reaction. To drive the equilibrium towards the product, consider adjusting the molar ratio of the reactants. Using an excess of formaldehyde can favor the formation of the desired product.
-
Incorrect Temperature: Temperature plays a crucial role in both reaction rate and selectivity.[1][2] Too low a temperature may lead to a slow reaction rate, while excessively high temperatures can promote side reactions and product degradation.[2]
-
Inefficient Mixing: In a scaled-up reactor, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the reaction volume.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant amounts of impurities in my reaction mixture, reducing the purity of my final product. What are these byproducts and how can I minimize their formation?
-
Answer: The primary side reaction of concern is the self-condensation of propionaldehyde. To minimize this, a slow, controlled addition of propionaldehyde to a mixture of formaldehyde and the catalyst is recommended. This maintains a low concentration of the enolizable aldehyde, favoring the cross-condensation reaction.
Other potential side reactions include:
-
Cannizzaro Reaction: Formaldehyde can undergo a disproportionation reaction in the presence of a strong base to form methanol (B129727) and formic acid. This is more prevalent with higher concentrations of strong bases.
-
Further Aldol Condensations: The initial product, this compound, can potentially react further with formaldehyde.
To mitigate byproduct formation, consider the following:
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Catalyst Selection: Weakly basic catalysts, such as certain anion-exchange resins, can offer higher selectivity towards the desired crossed aldol product compared to strong bases like NaOH.
-
Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial to minimize side reactions.
-
Stoichiometry Control: Carefully controlling the molar ratio of formaldehyde to propionaldehyde can help suppress the self-condensation of propionaldehyde.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods for this compound at scale?
-
Answer: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound at an industrial scale. Due to its hydroxyl group, it has a higher boiling point than the starting aldehydes.
Key considerations for a successful distillation include:
-
Efficient Fractionating Column: A column with a high number of theoretical plates is necessary to achieve good separation from unreacted starting materials and lower-boiling impurities.
-
Vacuum Control: Applying a vacuum lowers the boiling point of the compound, preventing thermal degradation at high temperatures.
-
Temperature Gradient: A carefully controlled temperature gradient along the distillation column is essential for effective separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially viable route is the crossed aldol condensation between formaldehyde and propionaldehyde. This reaction is typically catalyzed by a base, which can be a soluble hydroxide (B78521) or a solid-phase catalyst like an anion-exchange resin.
Q2: What are the key process parameters to control during scale-up?
A2: When scaling up the synthesis, the following parameters are critical to monitor and control:
-
Temperature: Precise temperature control is vital to manage the exothermic nature of the reaction and to minimize side reactions.
-
Reactant Addition Rate: A controlled addition of propionaldehyde is crucial to favor the desired crossed aldol reaction over self-condensation.
-
Mixing/Agitation: Efficient mixing is necessary to ensure uniform temperature and concentration throughout the reactor, which becomes more challenging at a larger scale.
-
Catalyst Loading and Distribution: For heterogeneous catalysts, ensuring uniform distribution within the reactor is key to consistent performance.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: Gas chromatography (GC) is a suitable method for monitoring the disappearance of reactants and the formation of the product. For purity analysis of the final product, GC coupled with mass spectrometry (GC-MS) can be used to identify and quantify any impurities. High-performance liquid chromatography (HPLC) can also be employed.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Both formaldehyde and propionaldehyde are volatile and flammable. Formaldehyde is also a known carcinogen. Therefore, all operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. The reaction is exothermic, so a robust cooling system for the reactor is essential to prevent a runaway reaction.
Experimental Protocols
Synthesis of this compound using a Weak Anion-Exchange Resin
This protocol is based on literature reports for the synthesis using a solid-phase catalyst, which can simplify product work-up and catalyst recovery.
Materials:
-
Formaldehyde (37 wt% solution in water)
-
Propionaldehyde
-
Weak anion-exchange resin (e.g., Amberlite IRA-67 or similar)
-
Solvent (e.g., water or a suitable organic solvent)
Procedure:
-
Catalyst Preparation: If necessary, wash the anion-exchange resin with deionized water and then with the chosen reaction solvent to remove any impurities and to condition it for the reaction.
-
Reaction Setup: Charge the reactor with the anion-exchange resin and the formaldehyde solution. Begin agitation to ensure the resin is well-suspended.
-
Reactant Addition: Slowly add the propionaldehyde to the reactor over a period of 1-2 hours. Maintain the desired reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC.
-
Work-up: Once the reaction has reached the desired conversion, stop the agitation and filter to remove the catalyst. The catalyst can be washed with the solvent and potentially regenerated for future use.
-
Purification: The crude product mixture is then purified by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. Please note that these values are illustrative and may need to be optimized for specific equipment and desired outcomes.
| Parameter | Value Range | Notes |
| Reactants | Formaldehyde, Propionaldehyde | |
| Catalyst | Weak Anion-Exchange Resin | Can be recycled. |
| Molar Ratio (Formaldehyde:Propionaldehyde) | 1.1:1 to 2:1 | An excess of formaldehyde favors the crossed aldol product. |
| Reaction Temperature | 30 - 60 °C | Higher temperatures may increase reaction rate but can decrease selectivity.[1][2] |
| Reaction Time | 2 - 8 hours | Dependent on temperature, catalyst loading, and desired conversion. |
| Propionaldehyde Conversion | 80 - 95% | |
| Selectivity to this compound | 70 - 90% | Higher selectivity is generally achieved with weaker bases and controlled addition. |
| Typical Yield | 60 - 85% | Based on propionaldehyde. |
Mandatory Visualization
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
stability issues of 3-hydroxy-2-methylpropanal during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-hydroxy-2-methylpropanal during experimental workup. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of this compound After Workup | Retro-Aldol Reaction: The C-C bond formed during the aldol (B89426) addition is susceptible to cleavage under acidic or basic conditions, reverting the product to its starting materials.[1] This is a common issue with β-hydroxy aldehydes and ketones. | - Maintain a neutral or near-neutral pH during the workup. - Avoid prolonged exposure to strong acids or bases. - If a basic catalyst is used in the reaction, it should be carefully neutralized with a mild acid (e.g., dilute HCl, NH4Cl) at low temperatures. |
| Dehydration: The β-hydroxy group can be eliminated with an α-hydrogen to form a more stable α,β-unsaturated aldehyde, especially when heated under acidic or basic conditions.[2][3][4] | - Avoid heating the reaction mixture during workup. Perform extractions and washes at room temperature or below. - If distillation is necessary for purification, use high vacuum to lower the boiling point and minimize thermal stress. | |
| Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, particularly if exposed to air for extended periods or in the presence of oxidizing agents. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use degassed solvents for extractions and chromatography. - Consider adding a mild antioxidant if the workup is lengthy. | |
| Formation of an α,β-Unsaturated Aldehyde Impurity | Acid or Base-Catalyzed Dehydration: The presence of residual acid or base from the reaction, coupled with elevated temperatures during solvent removal, can promote the elimination of water.[2][3][4] | - Ensure complete neutralization of any acidic or basic catalysts before concentrating the product. - Use a rotary evaporator at low temperature and moderate vacuum to remove solvents. - If the impurity is already formed, purification by flash chromatography may be necessary, using a non-polar eluent system to minimize contact time with the silica (B1680970) gel. |
| Product Decomposes During Chromatographic Purification | Acidic Nature of Silica Gel: Standard silica gel is acidic and can catalyze dehydration or other decomposition pathways. | - Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. - Consider using an alternative stationary phase, such as alumina (B75360) (basic or neutral). - Minimize the time the compound spends on the column by using a slightly more polar solvent system to hasten elution. |
| Difficulty in Separating the Product from Starting Materials | Equilibrium Nature of the Aldol Reaction: Aldol reactions are often reversible, leading to a mixture of product and starting materials at equilibrium.[5] | - Optimize the initial reaction conditions to drive the equilibrium towards the product (e.g., using a stoichiometric amount of a strong, non-nucleophilic base like LDA at low temperatures). - For purification, consider the bisulfite adduct formation method, which is selective for aldehydes.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: The three main degradation pathways are:
-
Retro-Aldol Reaction: Reversion to the starting aldehyde and enolate, catalyzed by acid or base.[1]
-
Dehydration: Elimination of water to form the corresponding α,β-unsaturated aldehyde, which is often favored thermodynamically due to the formation of a conjugated system. This can be promoted by heat and both acidic and basic conditions.[2][3][4]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid upon exposure to air.
Q2: At what pH is this compound most stable?
Q3: Can I purify this compound by distillation?
A3: Distillation is possible but carries a significant risk of inducing dehydration due to the required heat. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible. Short-path distillation (Kugelrohr) is a preferable option to minimize the thermal exposure time.
Q4: How can I effectively remove acidic or basic catalysts from my reaction mixture without degrading the product?
A4: Careful neutralization at low temperatures is key.
-
For basic catalysts (e.g., NaOH, LDA): Add a mild acid like a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or very dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise at 0 °C until the aqueous layer is neutral.
-
For acidic catalysts: Use a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid. Be cautious of gas evolution (CO2).
Q5: Is it recommended to store this compound? If so, under what conditions?
A5: Due to its instability, it is generally recommended to use this compound immediately after preparation and purification. If short-term storage is unavoidable, it should be stored as a dilute solution in a non-protic, degassed solvent, under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., in a freezer at -20 °C).
Data on Stability of β-Hydroxy Aldehydes
The following table summarizes the general stability trends for β-hydroxy aldehydes under various conditions. Precise kinetic data for this compound is not widely published, so these are qualitative to semi-quantitative guidelines based on the known reactivity of this class of compounds.
| Condition | Parameter | Effect on Stability | Primary Degradation Pathway(s) |
| pH | < 4 (Acidic) | Low | Dehydration, Retro-Aldol Reaction |
| 6.5 - 7.5 (Neutral) | High | Minimal Degradation | |
| > 9 (Basic) | Low | Retro-Aldol Reaction, Dehydration | |
| Temperature | < 0 °C | High | Minimal Degradation |
| Room Temperature (~25 °C) | Moderate | Slow degradation, dependent on pH | |
| > 40 °C | Low | Dehydration, Retro-Aldol Reaction | |
| Atmosphere | Inert (N2, Ar) | High | Minimal Oxidation |
| Air (O2) | Moderate to Low | Oxidation to Carboxylic Acid | |
| Purification Media | Deactivated Silica/Alumina | High | Minimal Degradation |
| Standard Silica Gel (Acidic) | Low | Dehydration |
Experimental Protocols
Protocol 1: General Workup for Aldol Reaction to Isolate this compound
This protocol is designed to minimize degradation of the β-hydroxy aldehyde product.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This will slow down potential degradation reactions.
-
Neutralization: While maintaining the temperature at 0 °C, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction and neutralize the basic catalyst. Monitor the pH of the aqueous phase with pH paper, aiming for a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). It is advisable to use solvents that have been degassed to minimize oxidation.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NH4Cl solution (1 x 50 mL)
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C.
-
Purification: If further purification is needed, proceed immediately to flash column chromatography using silica gel that has been pre-treated with a 1% solution of triethylamine (B128534) in the eluent to neutralize its acidity.
Protocol 2: Purification of this compound via its Bisulfite Adduct[6]
This method is particularly useful for separating the aldehyde from non-aldehyde impurities.
-
Adduct Formation: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol (B129727) or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3) and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.
-
Isolation of Adduct:
-
If a precipitate forms: Collect the solid by vacuum filtration and wash it with cold ethanol (B145695) and then diethyl ether.
-
If no precipitate forms (common for lower molecular weight aldehydes): Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Shake and separate the layers. The bisulfite adduct will be in the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde: Take the isolated solid adduct or the aqueous layer containing the adduct and add an organic solvent (e.g., diethyl ether). Cool the mixture in an ice bath and slowly add a strong base, such as 10 M sodium hydroxide (B78521) (NaOH), or a saturated solution of sodium carbonate (Na2CO3) until the solution is basic (pH > 10) and the adduct has fully decomposed.
-
Final Extraction and Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with fresh organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate carefully at low temperature as described in Protocol 1.
Diagrams
Caption: Troubleshooting workflow for stability issues.
Caption: Key degradation pathways for the target molecule.
References
- 1. amherst.edu [amherst.edu]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
troubleshooting low conversion in 3-hydroxy-2-methylpropanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3-hydroxy-2-methylpropanal.
Troubleshooting Guide
Low Conversion of Propanal
Question: We are observing a low conversion rate of propanal in our reaction. What are the potential causes and how can we improve it?
Answer: Low conversion of propanal in the synthesis of this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting should involve examining the catalyst, reaction conditions, and reactant quality.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Catalyst Inactivity or Insufficient Amount | The choice and activity of the catalyst are critical. For base-catalyzed reactions, ensure the base (e.g., triethylamine (B128534), anion-exchange resin) is not degraded and is used in the correct concentration. For enzymatic reactions, verify the enzyme's activity and concentration, as both can significantly impact the reaction rate.[1][2] |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in aldol (B89426) reactions. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions such as dehydration and self-condensation. The optimal temperature should be determined experimentally, but a good starting point for base-catalyzed reactions is often around 35°C.[2] |
| Incorrect pH of the Reaction Medium | For enzymatic synthesis, the pH must be maintained within the optimal range for the specific aldolase (B8822740) used. For instance, D-fructose-6-phosphate aldolase shows good activity in a fed-batch system, which can help maintain a stable pH.[1] For base-catalyzed reactions, the pH should be high enough to facilitate enolate formation but not so high as to promote undesired side reactions. |
| Poor Quality or Impure Reactants | The purity of propanal and formaldehyde (B43269) is essential. Impurities can interfere with the catalyst or lead to the formation of byproducts. Use freshly distilled propanal and a reliable source of formaldehyde. |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients, affecting the reaction rate and selectivity. Ensure vigorous and consistent stirring throughout the reaction. |
Formation of Significant Byproducts
Question: Our reaction is producing a complex mixture of products, with significant peaks other than this compound in our analysis. What are these byproducts and how can we minimize them?
Answer: The formation of byproducts is a primary challenge in crossed aldol reactions. The main undesired products in this synthesis typically arise from the self-condensation of propanal and multiple additions of formaldehyde.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 2-Methyl-2-pentenal | Self-condensation of propanal followed by dehydration. This is a common side reaction, especially at higher temperatures and with prolonged reaction times.[3] | Maintain a lower reaction temperature and monitor the reaction progress to stop it once the desired product formation has peaked. Using an excess of formaldehyde can also favor the crossed aldol reaction over propanal self-condensation. |
| 3-Hydroxy-2-methyl-2-hydroxymethylpropanal | The desired product, this compound, can react with another molecule of formaldehyde in a subsequent aldol addition.[2] | Carefully control the stoichiometry of the reactants. A slow, controlled addition of propanal to a solution of formaldehyde and the catalyst can help to minimize this second addition by keeping the concentration of the initial product low.[4] |
| Cannizzaro Reaction Products (Formate and Methanol) | If a strong base is used as a catalyst, formaldehyde (which lacks α-hydrogens) can undergo the Cannizzaro reaction, leading to the formation of formate (B1220265) salts and methanol. This is more prevalent in processes leading to neopentyl glycol where strongly alkaline catalysts are sometimes used.[5] | Use a milder base catalyst, such as an amine (e.g., triethylamine) or an anion-exchange resin, which is less likely to promote the Cannizzaro reaction.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of propanal to formaldehyde?
A1: To favor the formation of the desired crossed aldol product and minimize the self-condensation of propanal, it is generally recommended to use an excess of formaldehyde. A molar ratio of formaldehyde to propanal greater than 1 is advisable. The exact ratio should be optimized for your specific reaction conditions.
Q2: How does temperature affect the selectivity of the reaction?
A2: Temperature has a significant impact on selectivity. Lower temperatures generally favor the formation of the aldol addition product (this compound) and suppress the subsequent dehydration reaction that can lead to byproducts. Higher temperatures tend to promote dehydration and other side reactions.
Q3: Which type of catalyst is best for this synthesis?
A3: The choice of catalyst depends on the desired reaction conditions and scale.
-
Amine catalysts (e.g., triethylamine): These are commonly used for aldol reactions and offer good selectivity under mild conditions.[5]
-
Anion-exchange resins: These act as solid base catalysts and can simplify product purification as they can be easily filtered off. They have shown good conversion and selectivity in aqueous media.[2]
-
Enzymes (Aldolases): For biocatalytic synthesis, enzymes like D-fructose-6-phosphate aldolase can offer high selectivity under mild, environmentally friendly conditions. However, enzyme stability and cost may be considerations.[1]
Q4: What analytical methods are suitable for monitoring the reaction progress?
A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of reactants and the formation of products and byproducts. For HPLC analysis of aldehydes, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to facilitate detection.[6][7][8][9]
Q5: Can the product, this compound, be further reduced?
A5: Yes, this compound is an intermediate that can be hydrogenated to produce 2-methyl-1,3-propanediol. This is analogous to the industrial synthesis of neopentyl glycol, where the intermediate hydroxypivaldehyde is hydrogenated.[5][10]
Experimental Protocols
General Protocol for Base-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add an aqueous solution of formaldehyde and the base catalyst (e.g., triethylamine or an anion-exchange resin).
-
Cool the mixture to the desired reaction temperature (e.g., 35°C) using a water bath.
-
-
Reactant Addition:
-
Slowly add propanal to the stirred formaldehyde solution from the dropping funnel over a period of 1-2 hours. Maintaining a slow addition rate is crucial to minimize the self-condensation of propanal.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at the set temperature with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of propanal and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture.
-
If an anion-exchange resin is used, it can be removed by filtration.
-
If an amine catalyst is used, it can be removed by extraction or distillation.
-
The product, this compound, can be purified from the aqueous solution by distillation under reduced pressure.
-
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low propanal conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. atamankimya.com [atamankimya.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of formaldehyde and formose reaction products by high-performance liquid chromatography and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-hydroxy-2-methylpropanal and 3-hydroxybutanal in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxy-2-methylpropanal and 3-hydroxybutanal, two structurally similar β-hydroxy aldehydes that serve as versatile intermediates in organic synthesis. We will delve into their synthesis, comparative performance, and applications, with a focus on their utility in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound and 3-hydroxybutanal are both products of aldol (B89426) reactions and share the common feature of possessing both an aldehyde and a hydroxyl functional group. This bifunctionality makes them valuable building blocks for the construction of more complex molecules. However, the seemingly minor difference in their structure—a methyl group at the α-position for this compound—leads to distinct synthetic routes, reactivity, and applications.
3-hydroxybutanal , also widely known as acetaldol or simply aldol, is a colorless, viscous liquid. It is chiral, though it is often used as a racemic mixture. It serves as a key intermediate in the production of various chemicals.
This compound is also a chiral molecule. Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.[1]
Synthesis and Physical Properties
The synthesis of these two aldehydes typically involves a base-catalyzed aldol reaction. Below is a comparative summary of their synthesis and key physical properties.
| Property | This compound | 3-hydroxybutanal (Acetaldol) |
| IUPAC Name | This compound | 3-hydroxybutanal |
| CAS Number | 38433-80-6[2] | 107-89-1[3] |
| Molecular Formula | C₄H₈O₂[2] | C₄H₈O₂[3] |
| Molecular Weight | 88.11 g/mol [4] | 88.11 g/mol [3] |
| Synthesis Method | Crossed aldol condensation of propanal and formaldehyde (B43269) | Dimerization of acetaldehyde (B116499) |
| Typical Catalyst | Base (e.g., NaOH, L-proline)[5][6] | Dilute base (e.g., NaOH, KCN)[3] |
| Appearance | - | Clear white to yellow syrupy liquid[3] |
| Boiling Point | - | 83 °C at 20 mmHg |
| Purity | >99% (commercial)[1] | - |
| Yield | Variable, dependent on reaction conditions | ~50% (laboratory scale) |
Experimental Protocols
Below are representative experimental protocols for the synthesis of each compound.
This protocol is a representative procedure based on typical conditions for crossed aldol reactions between an enolizable aldehyde and formaldehyde.
Materials:
-
Propanal
-
Formaldehyde (e.g., 37% aqueous solution)
-
Base catalyst (e.g., 10% aqueous NaOH or L-proline)
-
Solvent (e.g., water, ethanol)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine formaldehyde and the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst to the chilled mixture while stirring.
-
Add propanal dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Note: The yield of the desired crossed aldol product can be optimized by controlling the reaction conditions to minimize the self-condensation of propanal.[5][7]
Materials:
-
Freshly distilled acetaldehyde
-
Ice-cold water
-
2-5% solution of potassium cyanide (KCN)
-
Ice and hydrochloric acid cooling bath
-
Common salt (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Place 200 ml of ice-cold water in the reaction vessel immersed in a cooling bath.
-
Add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0 °C.
-
Replace the cooling bath with one of ice and hydrochloric acid to lower the temperature to -12 °C.
-
Slowly add 100 ml of a 2-5% potassium cyanide solution, keeping the temperature below -8 °C.
-
Maintain the mixture below -8 °C for 2 hours, then at 0 °C for 30 hours.
-
Saturate the resulting pale yellow solution with common salt and extract four times with diethyl ether.
-
Dry the ethereal extracts over anhydrous sodium sulfate.
-
Distill off the ether and then distill the residue under reduced pressure.
-
Collect the 3-hydroxybutanal fraction at 80-90 °C and 20 mmHg pressure.
-
The theoretical yield is approximately 50%.
Performance in Synthesis: A Comparative Overview
The utility of these β-hydroxy aldehydes in synthesis is largely dictated by their structure and subsequent reactivity.
This compound is a valuable precursor for creating molecules with a methylated carbon at the α-position to a functional group. This is particularly important in pharmaceutical synthesis where such structural motifs can influence biological activity. A prime example is its role in the synthesis of Pantothenic Acid (Vitamin B5) .
3-hydroxybutanal , on the other hand, is a key starting material for linear C4 compounds. Its dehydration product, crotonaldehyde, is a versatile intermediate. A significant application is in the production of Sorbic Acid , a widely used food preservative.[8]
Mandatory Visualizations
Synthesis Workflows
The following diagrams illustrate the synthesis pathways for this compound and 3-hydroxybutanal.
Application in Pharmaceutical and Chemical Synthesis
The following diagram illustrates the synthetic utility of these two aldehydes in producing valuable downstream products.
Logical Relationship: Side Reactions in Crossed Aldol Condensation
The synthesis of this compound via a crossed aldol reaction requires careful control to prevent the self-condensation of propanal, which is a significant potential side reaction.
Conclusion
Both this compound and 3-hydroxybutanal are valuable C4 β-hydroxy aldehydes with distinct synthetic advantages.
-
3-hydroxybutanal is readily prepared from the dimerization of acetaldehyde and is an excellent precursor for linear C4 building blocks, most notably in the production of sorbic acid.
-
This compound , synthesized via a crossed aldol reaction, provides a key structural motif—a methylated α-carbon—that is crucial in the synthesis of more complex molecules like pantothenic acid.
The choice between these two intermediates will ultimately depend on the desired final product's structure. For syntheses requiring a linear C4 chain that can be further functionalized, 3-hydroxybutanal is a strong candidate. Conversely, when a methylated α-carbon is a critical structural element, particularly in the context of drug development and bioactive molecules, this compound is the intermediate of choice. Understanding their respective synthesis pathways and potential side reactions is crucial for optimizing their use in any synthetic endeavor.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-3-hydroxy-2-methylpropanal | C4H8O2 | CID 12367601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. snowhitechem.com [snowhitechem.com]
A Comparative Guide to Chiral Synthons: Alternatives to 3-Hydroxy-2-methylpropanal
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency and stereochemical outcome of a synthetic route. 3-Hydroxy-2-methylpropanal, a valuable C4 chiral synthon, serves as a cornerstone in the synthesis of polyketide natural products and other complex chiral molecules. However, the exploration of alternative synthons is often necessitated by factors such as commercial availability, cost, or the desire for different stereochemical outcomes. This guide provides an objective comparison of viable chiral alternatives to this compound, supported by experimental data and detailed protocols.
Overview of this compound and its Alternatives
This compound possesses two key functionalities: a primary alcohol and an aldehyde, with a stereocenter at the C2 position. This arrangement is a common motif in polyketide structures. Ideal alternatives should offer similar or complementary synthetic utility, providing access to the desired stereoisomers with high fidelity. This comparison will focus on chiral C4 synthons that can serve as effective replacements or equivalents in asymmetric synthesis.
The alternatives discussed in this guide fall into several categories:
-
Chiral 1,3-Diols: These compounds, such as (R)- and (S)-1,3-butanediol, can be considered protected or precursor forms of β-hydroxy aldehydes.
-
Chiral β-Hydroxy Ketones and Amides: Molecules like (R)-4-hydroxy-2-butanone and (S)-3-hydroxybutanamide offer a latent aldehyde functionality and introduce different synthetic handles.
-
Products of Asymmetric Aldol (B89426) Reactions: The direct, highly stereocontrolled synthesis of β-hydroxy aldehydes and their derivatives using methods like the Evans aldol reaction provides a flexible entry to a wide range of chiral synthons.
-
Chiral Epoxy Alcohols: Synthons such as (R)- and (S)-3,4-epoxy-1-butanol, accessible through Sharpless asymmetric epoxidation, offer unique reactivity for the construction of chiral fragments.
Performance Comparison of Alternative Chiral Synthons
The following tables summarize the performance of various synthetic methods to obtain chiral synthons that can be considered alternatives to this compound. The data highlights key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr) where applicable.
Table 1: Asymmetric Synthesis of Chiral 1,3-Butanediol (B41344)
| Entry | Precursor | Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Racemic 1,3-Butanediol | Deracemization Cascade | Candida parapsilosis & Pichia kudriavzevii | 83.4 | 99.5 ((R)-1,3-butanediol) | [1] |
| 2 | 4-Hydroxy-2-butanone (B42824) | Asymmetric Reduction | Pichia jadinii HBY61 | 85.1 | 100 ((R)-1,3-butanediol) | [2] |
| 3 | 4-Hydroxy-2-butanone | Asymmetric Reduction | Candida krusei ZJB-09162 | 83.9 | >99 ((R)-1,3-butanediol) | [3] |
Table 2: Asymmetric Synthesis of Chiral β-Hydroxy Aldehyde Surrogates
| Entry | Synthon | Method | Reagents | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| 1 | (2S,3S)-3-Hydroxy-2,4-dimethylpentanal | Proline-catalyzed Cross-Aldol | Propanal, Isobutyraldehyde, L-Proline | 82 | 24:1 (anti) | >99 | [1] |
| 2 | (S)-3-Hydroxybutanamide | Asymmetric Hydrogenation | 3-Oxobutanamide, [RuCl((S)-tolbinap)(p-cymene)]Cl | >95 | N/A | >95 | [4] |
| 3 | Evans Aldol Adduct | Evans Aldol Reaction | Propionyl oxazolidinone, Aldehyde, Bu₂BOTf, Et₃N | High | High (syn) | High | [5][6] |
Table 3: Asymmetric Synthesis of Chiral Epoxy Alcohols
| Entry | Substrate | Method | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Allyl Alcohol | Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)-DET, TBHP | High | >90 | [7][8] |
| 2 | Homoallylic Alcohol | Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (-)-DET, TBHP | High | >90 | [9] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key alternative chiral synthons.
Protocol 1: Biocatalytic Deracemization for the Synthesis of (R)-1,3-Butanediol[1]
This protocol describes a two-step, one-pot cascade reaction for the deracemization of racemic 1,3-butanediol.
Step 1: Enantioselective Oxidation of (S)-1,3-Butanediol
-
Culture Preparation: Cultivate Candida parapsilosis QC-76 in a suitable medium to obtain resting cells.
-
Reaction Setup: In a 200-mL bioreactor, prepare a reaction mixture containing 20 g/L of racemic 1,3-butanediol and the prepared C. parapsilosis cells in a phosphate (B84403) buffer (pH 8.0).
-
Co-substrate Addition: Add acetone (B3395972) as a co-substrate.
-
Reaction Conditions: Maintain the reaction at 30°C with agitation (250 rpm).
-
Monitoring: Monitor the conversion of (S)-1,3-butanediol to 4-hydroxy-2-butanone by GC analysis.
Step 2: Asymmetric Reduction of 4-Hydroxy-2-butanone
-
Biocatalyst Addition: Once the oxidation of the (S)-enantiomer is complete, add resting cells of Pichia kudriavzevii QC-1 to the same reactor.
-
Co-substrate Addition: Add glucose as a co-substrate for cofactor regeneration.
-
Reaction Conditions: Adjust the temperature to 35°C and agitation to 200 rpm, maintaining the pH at 8.0.
-
Monitoring and Work-up: Monitor the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol. Upon completion, separate the cells by centrifugation.
-
Purification: Extract the supernatant with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and purify by distillation to obtain enantiomerically pure (R)-1,3-butanediol.
Protocol 2: Evans Asymmetric Aldol Reaction[5][6]
This protocol details a general procedure for the highly diastereoselective synthesis of syn-β-hydroxy carbonyl compounds.
-
Reagent Preparation: Dry all glassware and solvents thoroughly. Prepare a solution of the N-propionyl chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Enolate Formation: Cool the solution to 0°C and add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise. Then, add triethylamine (B128534) (Et₃N, 1.2 equiv.) dropwise, and stir the mixture at 0°C for 30 minutes, then cool to -78°C.
-
Aldol Addition: Add the desired aldehyde (1.2 equiv.) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2 hours, then warm to 0°C and stir for an additional 1 hour.
-
Quenching and Work-up: Quench the reaction by adding a phosphate buffer (pH 7) and methanol (B129727). Add a mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the syn-aldol adduct.
Protocol 3: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[7][8]
This protocol describes the enantioselective epoxidation of a prochiral allylic alcohol.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂), and cool to -20°C.
-
Catalyst Formation: Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.1 equiv.) and (+)-diethyl tartrate ((+)-DET, 0.12 equiv.) to the cooled solvent. Stir for 30 minutes at -20°C.
-
Substrate Addition: Add the allylic alcohol (1.0 equiv.) to the catalyst mixture.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 equiv.) dropwise over a period of 1 hour, maintaining the temperature at -20°C.
-
Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 30 minutes at -20°C, then allow to warm to room temperature and stir for 1 hour.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude epoxy alcohol by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic pathway for a chiral β-hydroxy carbonyl synthon via the Evans Aldol Reaction.
Caption: Chemoenzymatic cascade for the deracemization of 1,3-butanediol.
Conclusion
While this compound remains a highly valuable chiral synthon, a range of effective alternatives are available to the synthetic chemist. The choice of an alternative will depend on the specific synthetic target, desired stereochemistry, and practical considerations such as cost and scalability. Biocatalytic methods, including deracemization and asymmetric reduction, offer environmentally benign routes to highly enantiopure 1,3-diols. The Evans aldol reaction provides a robust and predictable method for accessing a wide variety of syn-β-hydroxy carbonyl compounds. Finally, the Sharpless asymmetric epoxidation allows for the reliable synthesis of chiral epoxy alcohols, which are versatile intermediates. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions in the selection of chiral synthons to accelerate their drug discovery and development programs.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
A Comparative Analysis of Catalysts for the Synthesis of 3-Hydroxy-2-methylpropanal
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-hydroxy-2-methylpropanal, a key intermediate in various chemical syntheses. This report details a comparative analysis of various catalytic systems, supported by experimental data and detailed protocols.
The synthesis of this compound, a valuable bifunctional molecule, is predominantly achieved through the cross-aldol condensation of propanal and formaldehyde. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides an in-depth comparison of homogeneous, heterogeneous, and enzymatic catalysts for this reaction, focusing on their performance, reusability, and reaction conditions.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is critical for optimizing the yield, selectivity, and sustainability of this compound synthesis. The following tables summarize the performance of various catalysts based on reported experimental data.
| Table 1: Heterogeneous Catalysts for this compound Synthesis | |||||
| Catalyst | Type | Reaction Conditions | Propanal Conversion (%) | Selectivity for this compound (%) | Yield (%) |
| Weak Anion-Exchange Resin | Polymer-supported base | 35°C, 24 h, 0.8 g/mL resin | 89.9 | Main Product | Not specified |
| Strong Anion-Exchange Resin | Polymer-supported base | 35°C, 7 h, 1.2 g/mL resin | 80.4 | 72.4 (for 3-hydroxy-2-methyl-2-hydroxymethylpropanal) | Not specified |
| Table 2: Homogeneous Catalysts for this compound Synthesis | |||||
| Catalyst | Type | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) |
| Triethylamine | Tertiary Amine | Not specified | Not specified | Not specified | Not specified |
| Table 3: Enzymatic Catalysts for this compound Synthesis | |||||
| Catalyst | Type | Reaction Conditions | Substrate Conversion (%) | Selectivity (%) | Product Yield (%) |
| D-fructose-6-phosphate aldolase (B8822740) (D6Q variant) | Aldolase | Fed-batch reactor, 5.5 hours | Not specified | Not specified | 88.5 |
Reaction Pathway and Experimental Workflow
The synthesis of this compound via cross-aldol condensation follows a well-defined reaction pathway. A typical experimental workflow for evaluating and comparing catalyst performance is also outlined below.
Caption: General reaction pathway for the catalytic synthesis of this compound.
A Comparative Analysis of the Reactivity of 3-Hydroxy-2-Methylpropanal and Its Analogs
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functionalized aldehydes is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides a comparative analysis of the reactivity of 3-hydroxy-2-methylpropanal and its structural analogs: propanal, 2-methylpropanal, and 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivalaldehyde). The comparison is based on established principles of organic chemistry, including steric and electronic effects, supported by available experimental data.
Introduction to Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack on this carbon is a key step in many of its characteristic reactions. The rate and equilibrium of these reactions are sensitive to the steric and electronic environment around the carbonyl group.[1][2] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[3][4][5]
Key Factors Influencing Reactivity:
-
Steric Effects: Bulky substituents near the carbonyl group hinder the approach of nucleophiles, slowing down the reaction rate.[1][2]
-
Electronic Effects: Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus reduce reactivity. Conversely, electron-withdrawing groups increase electrophilicity and enhance reactivity.[1][2]
Structural Comparison of this compound and Its Analogs
The following table summarizes the key structural features of this compound and its selected analogs, which are expected to influence their reactivity.
| Compound Name | Structure | Key Structural Features |
| This compound | CC(CO)C=O | α-methyl group, β-hydroxyl group |
| Propanal | CH3CH2C=O | Unsubstituted α-carbon |
| 2-Methylpropanal | (CH3)2CHC=O | α-methyl group |
| 3-Hydroxy-2,2-dimethylpropanal | (CH3)2C(CO)CO | Two α-methyl groups, β-hydroxyl group |
Comparative Reactivity Analysis
Nucleophilic Addition
Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism is depicted below.
Figure 1: General mechanism of nucleophilic addition to an aldehyde.
-
Propanal is expected to be the most reactive towards nucleophilic addition among the non-hydroxylated analogs due to the minimal steric hindrance at the α-carbon.
-
2-Methylpropanal is expected to be less reactive than propanal due to the steric bulk of the α-methyl group hindering the approach of the nucleophile.
-
This compound 's reactivity will be influenced by a balance of factors. The α-methyl group provides steric hindrance similar to 2-methylpropanal. The β-hydroxyl group can potentially influence reactivity through intramolecular hydrogen bonding with the carbonyl oxygen, which could slightly increase the electrophilicity of the carbonyl carbon. However, no specific experimental data was found to quantify this effect.
-
3-Hydroxy-2,2-dimethylpropanal is expected to be the least reactive due to the significant steric hindrance from the two α-methyl groups.
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. Common qualitative tests for aldehydes, such as Tollen's test and the chromic acid test, are based on this reactivity.[1][5]
-
All four aldehydes are expected to give a positive result in these tests.
-
The relative rates of oxidation are likely to follow the same trend as nucleophilic addition, with less sterically hindered aldehydes reacting faster. Therefore, the expected order of reactivity is: Propanal > 2-Methylpropanal ≈ this compound > 3-Hydroxy-2,2-dimethylpropanal .
Aldol (B89426) Condensation
The aldol condensation is a characteristic reaction of aldehydes possessing at least one α-hydrogen.[3][6] It proceeds via the formation of an enolate ion, which then acts as a nucleophile.
Figure 2: Simplified workflow of a base-catalyzed aldol addition reaction.
-
Propanal , 2-methylpropanal , and This compound all have α-hydrogens and can undergo aldol condensation.
-
3-Hydroxy-2,2-dimethylpropanal does not have any α-hydrogens and therefore cannot form an enolate to initiate the aldol reaction. However, it can act as the electrophilic partner in a crossed aldol condensation.[7]
-
The rate of the aldol reaction is influenced by both the rate of enolate formation and the rate of nucleophilic attack. The acidity of the α-hydrogen and the steric environment of both the enolate and the electrophilic aldehyde play a role. A kinetic study of the aldol condensation of isobutyraldehyde (B47883) (2-methylpropanal) has been reported, but comparative data is lacking.[8]
Experimental Protocols
To empirically determine the relative reactivity of these aldehydes, a series of standardized experiments should be conducted.
Protocol 1: Qualitative Reactivity Comparison using Tollen's Test
This test provides a qualitative measure of the ease of oxidation.
Materials:
-
1% silver nitrate (B79036) solution
-
2M sodium hydroxide (B78521) solution
-
2M ammonium (B1175870) hydroxide solution
-
Test tubes
-
Water bath
-
Samples of each aldehyde
Procedure:
-
To a clean test tube, add 2 mL of 1% silver nitrate solution.
-
Add one drop of 2M sodium hydroxide solution. A precipitate of silver oxide will form.
-
Add 2M ammonium hydroxide solution dropwise, with shaking, until the precipitate just dissolves. This is the Tollen's reagent.
-
Add 2-3 drops of the aldehyde to be tested to the Tollen's reagent.
-
Gently warm the test tube in a water bath for a few minutes.
-
Observe the formation of a silver mirror or a black precipitate, indicating a positive reaction. The time taken for the mirror to form can be used as a rough measure of relative reactivity.
Protocol 2: Quantitative Reactivity Comparison via Spectroscopic Monitoring of a Model Reaction
The reaction of the aldehyde with a nucleophile, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be monitored spectrophotometrically to determine reaction rates.
Materials:
-
Solutions of each aldehyde of known concentration in a suitable solvent (e.g., ethanol).
-
A solution of 2,4-dinitrophenylhydrazine in a suitable solvent.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Stopwatch.
Procedure:
-
Equilibrate the spectrophotometer at the wavelength of maximum absorbance of the 2,4-dinitrophenylhydrazone product.
-
In a cuvette, mix known volumes of the aldehyde solution and the DNPH solution.
-
Immediately start recording the absorbance at regular time intervals.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
Repeat the experiment for each aldehyde under identical conditions of concentration, temperature, and solvent.
-
The relative initial rates will provide a quantitative measure of the relative reactivity of the aldehydes.
Figure 3: Proposed experimental workflow for comparing the reactivity of this compound and its analogs.
Conclusion
Based on established principles of steric and electronic effects, the expected order of reactivity for this compound and its analogs in nucleophilic addition and oxidation reactions is: Propanal > 2-Methylpropanal ≈ this compound > 3-Hydroxy-2,2-dimethylpropanal . For the aldol condensation, 3-hydroxy-2,2-dimethylpropanal is unreactive as a nucleophile due to the absence of α-hydrogens. The presence of a β-hydroxyl group in this compound may have a subtle influence on its reactivity, but further experimental investigation is required to quantify this effect. The provided experimental protocols offer a framework for obtaining the necessary quantitative data to rigorously validate these predictions. Such data is crucial for the precise control of chemical reactions involving these and similar substituted aldehydes in research and development settings.
References
- 1. owlcation.com [owlcation.com]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scirp.org [scirp.org]
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-hydroxy-2-methylpropanal
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of methodologies for confirming the structure of 3-hydroxy-2-methylpropanal, with a focus on the definitive but often challenging technique of X-ray crystallography versus more routinely employed spectroscopic methods.
While a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly available literature, this guide will explore the principles of such an analysis and compare its potential data output with that of widely used spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented for the spectroscopic methods is based on predicted data and analysis of structurally similar compounds, providing a robust framework for understanding the structural elucidation process.
Comparative Analysis of Structural Elucidation Techniques
The confirmation of a chemical structure relies on piecing together evidence from various analytical techniques. Each method provides unique insights into the molecular framework.
| Analytical Technique | Information Provided | Resolution | Sample Requirements |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Atomic | High-quality single crystal |
| NMR Spectroscopy | Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, and stereochemistry. | Atomic/Molecular | Soluble sample in a suitable deuterated solvent |
| IR Spectroscopy | Presence of specific functional groups (e.g., O-H, C=O, C-H). | Functional Group | Solid, liquid, or gas |
| Mass Spectrometry | Molecular weight and fragmentation patterns, providing clues about the molecular formula and substructures. | Molecular/Fragment | Ionizable sample |
Predicted and Expected Spectroscopic Data for this compound
In the absence of a published crystal structure, spectroscopic data serves as the primary means of structural confirmation. Below is a summary of the expected data for this compound.
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~3.6 | Multiplet | 1H | Methine proton (-CH(CH₃)CHO) |
| ~3.5 | Multiplet | 2H | Methylene protons (-CH₂OH) |
| ~1.1 | Doublet | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~205 | Aldehyde carbon (-CHO) |
| ~65 | Methylene carbon (-CH₂OH) |
| ~50 | Methine carbon (-CH(CH₃)CHO) |
| ~15 | Methyl carbon (-CH₃) |
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 (broad) | O-H stretch (hydroxyl group) |
| 2950-2850 | C-H stretch (alkane) |
| 2720, 2820 | C-H stretch (aldehyde) |
| 1725 | C=O stretch (aldehyde) |
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 88 | Molecular ion [M]⁺ |
| 87 | [M-H]⁺ |
| 70 | [M-H₂O]⁺ |
| 57 | [M-CH₂OH]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., a mixture of ether and a non-polar solvent) at a constant temperature. Other methods include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY and HSQC can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The absorbance of radiation at different wavenumbers is recorded.
-
Spectral Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural elucidation and a comparison of the information obtained from different techniques.
Caption: Experimental workflow for the structural elucidation of a small molecule.
Caption: Comparison of information from X-ray crystallography and spectroscopic methods.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-hydroxy-2-methylpropanal
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of reactive aldehydes such as 3-hydroxy-2-methylpropanal is critical for ensuring product quality, understanding biological pathways, and maintaining regulatory compliance. The cross-validation of analytical methods is a fundamental process to ensure the interchangeability and consistency of data generated from different analytical techniques. This guide provides an objective comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is supported by representative experimental data from the analysis of structurally similar short-chain and hydroxy aldehydes, providing a framework for the validation and cross-validation of methods for this compound.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the analysis of short-chain aldehydes. This data provides a baseline for what can be expected during the analysis of this compound.
Table 1: Performance Characteristics of HPLC-UV for Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
Table 2: Performance Characteristics of GC-MS for Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation and cross-validation of analytical methods. The following sections provide representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the analysis of aldehydes by HPLC-UV, a derivatization step is typically required to introduce a chromophore that allows for sensitive UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone.
Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724). From this stock, prepare a series of calibration standards by serial dilution.
-
Derivatization Reaction: To 1 mL of each standard or sample, add 1 mL of a 0.5 mg/mL solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 1 hour to ensure complete derivatization.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 60% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds. For hydroxy aldehydes like this compound, a derivatization step may be necessary to improve volatility and thermal stability. Silylation is a common technique for this purpose.
Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, anhydrous solvent such as dichloromethane.
-
Derivatization (Silylation): To 100 µL of the standard or sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for planning and executing a cross-validation study.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Signaling Pathway of Aldehyde Derivatization for Enhanced Detection
The chemical derivatization of aldehydes is a key step in enhancing their detectability by both HPLC-UV and GC-MS. The following diagram illustrates the general principle of these reactions.
Caption: Chemical derivatization pathways for enhanced detection of aldehydes.
Navigating Stereoselective Reactions: A Comparative Guide for Aldehyde Substrates
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in carbon-carbon bond formation is a cornerstone of modern synthetic chemistry. The aldol (B89426) reaction, a powerful tool for constructing β-hydroxy carbonyl motifs, is frequently employed to this end. This guide provides a comparative analysis of the efficacy of various aldehyde substrates in stereoselective aldol reactions, with a focus on alternatives to the sparsely documented 3-hydroxy-2-methylpropanal.
While this compound presents an interesting chiral building block, a comprehensive review of scientific literature reveals a notable absence of published experimental data regarding its performance in stereoselective reactions. This scarcity of data may be attributed to challenges associated with the unprotected hydroxyl group, which can interfere with catalyst activity and lead to undesired side reactions or oligomerization. To circumvent this, chemists often turn to protected analogues or structurally similar aldehydes that offer more predictable reactivity and stereoselectivity.
This guide, therefore, focuses on a comparative analysis of well-characterized aldehyde substrates in the context of organocatalyzed asymmetric aldol reactions. We will examine propanal as a simple, non-functionalized alternative and 2-(benzyloxy)propanal as a proxy for a protected α-hydroxy aldehyde, providing a benchmark for evaluating the potential of novel substrates like this compound.
Comparative Performance in Asymmetric Aldol Reactions
The following table summarizes the performance of propanal and 2-(benzyloxy)propanal in organocatalyzed aldol reactions with acetone (B3395972), a common nucleophilic partner. The data highlights key metrics such as reaction time, yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.), which are critical for assessing the efficiency and selectivity of a given transformation.
| Aldehyde Substrate | Catalyst | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) | Reference |
| Propanal | (S)-Proline (20 mol%) | DMSO | 2 | 97 | 95:5 | 96 (anti) | [1](--INVALID-LINK--) |
| 2-(Benzyloxy)propanal | (S)-Proline (20 mol%) | Acetone | 24 | 75 | 95:5 | 98 (anti) | Fictional data for illustrative purposes |
Note: The data for 2-(benzyloxy)propanal is presented for illustrative purposes to showcase a typical outcome for a protected α-hydroxy aldehyde and is not derived from a specific cited source in the provided search results.
Reaction Pathway and Stereochemical Model
The stereochemical outcome of proline-catalyzed aldol reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The catalyst, L-proline, forms an enamine with the ketone (acetone), which then acts as the nucleophile. The carboxylic acid moiety of the proline activates the aldehyde electrophile through hydrogen bonding. The observed high diastereoselectivity and enantioselectivity are a result of the preferred facial attack of the enamine onto the aldehyde, minimizing steric interactions in the transition state.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new substrates. Below are representative protocols for the organocatalyzed aldol reaction of propanal and a general protocol for α-alkoxy aldehydes.
General Procedure for the Asymmetric Aldol Reaction of Propanal with Acetone Catalyzed by (S)-Proline
Materials:
-
Propanal
-
Acetone
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (S)-proline (20 mol%) in DMSO is added acetone (5 equivalents).
-
The mixture is stirred at room temperature, and then propanal (1 equivalent) is added.
-
The reaction is stirred for the specified time (e.g., 2 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.
General Procedure for the Asymmetric Aldol Reaction of an α-Alkoxy Aldehyde with Acetone
Materials:
-
α-Alkoxy aldehyde (e.g., 2-(benzyloxy)propanal)
-
Acetone
-
(S)-Proline
-
Appropriate solvent (e.g., acetone, chloroform)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, (S)-proline (10-30 mol%) is dissolved or suspended in the chosen solvent.
-
Acetone (as solvent or co-solvent) and the α-alkoxy aldehyde (1 equivalent) are added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or cooled) for the required duration (e.g., 24-72 hours), with progress monitored by TLC.
-
Work-up and purification are performed as described in the protocol for propanal.
-
Stereochemical outcomes (d.r. and e.e.) are determined by appropriate analytical techniques.
Challenges and Considerations with Hydroxy-Aldehydes
The use of unprotected hydroxy-aldehydes like this compound in stereoselective reactions, particularly those employing basic or highly Lewis acidic catalysts, presents several challenges:
-
Catalyst Deactivation: The free hydroxyl group can interact with the catalyst, potentially leading to deactivation or the formation of non-productive complexes.
-
Side Reactions: The hydroxyl group can participate in side reactions, such as hemiacetal formation or subsequent condensation reactions.
-
** solubility Issues:** The polarity of the hydroxyl group can affect the solubility of the substrate in common organic solvents used for these reactions.
To address these issues, a common strategy is the use of protecting groups for the hydroxyl functionality. Silyl ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers are frequently employed due to their stability under various reaction conditions and their relative ease of removal post-reaction. The choice of protecting group can also influence the stereochemical outcome of the reaction by altering the steric environment around the aldehyde.
References
A Comparative Guide to Enantiomeric Excess Determination of 3-hydroxy-2-methylpropanal
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount for ensuring stereochemical purity, which directly impacts biological activity and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of 3-hydroxy-2-methylpropanal, a chiral hydroxy aldehyde. We will explore Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy with chiral derivatizing agents, supported by generalized experimental protocols and comparative data.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the volatility of the analyte, required sensitivity, sample throughput, and available instrumentation.[1] Chiral GC and HPLC are separation techniques that distinguish enantiomers based on their differential interactions with a chiral stationary phase.[1][2] In contrast, ¹H NMR spectroscopy, in conjunction with a chiral derivatizing or solvating agent, allows for the determination of enantiomeric excess by rendering the enantiomers diastereotopic, resulting in distinguishable signals.[3][4]
Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Derivatizing Agent |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase.[1] | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Formation of diastereomers with distinct NMR signals.[3] |
| Sample Volatility | Requires volatile and thermally stable analytes or derivatives.[2] | Suitable for a wide range of non-volatile and thermally stable compounds.[2] | Sample must be soluble in a suitable deuterated solvent.[3] |
| Derivatization | Often required to improve volatility and thermal stability of the hydroxyl and aldehyde groups.[5] | Can be performed to improve detection, but direct analysis is often possible.[6] | Required to convert enantiomers into diastereomers.[7] |
| Sensitivity | High, especially with Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] | High, particularly with UV or MS detectors.[8] | Generally lower sensitivity compared to chromatographic methods.[1] |
| Analysis Time | Typically 10-30 minutes per sample.[9] | Typically 10-30 minutes per sample.[9] | Rapid, with spectra obtainable in under 5 minutes.[3] |
| Resolution | High resolution is achievable with appropriate columns.[10] | High resolution is achievable, with baseline separation being a common goal.[11] | Dependent on the chemical shift difference between diastereomeric signals. |
| Instrumentation | Gas chromatograph with a chiral capillary column and detector (FID, MS).[9] | HPLC system with a chiral column and detector (UV, MS, CD).[8] | NMR spectrometer.[3] |
| Development Effort | Method development can be time-consuming. | Method development can be extensive, involving screening of columns and mobile phases.[12] | Relatively straightforward, involving selection of a suitable chiral derivatizing agent. |
Below is a general workflow for determining the enantiomeric excess of a chiral analyte.
Experimental Protocols
Detailed experimental protocols are essential for achieving reproducible and accurate results. The following are generalized methodologies for the enantiomeric excess determination of this compound using Chiral GC, Chiral HPLC, and ¹H NMR.
Chiral Gas Chromatography (GC) Method
For GC analysis, derivatization of the hydroxyl and aldehyde groups of this compound is often necessary to enhance volatility and thermal stability. A common approach is the acylation of the alcohol and conversion of the aldehyde to an oxime or acetal, followed by analysis on a chiral column.
Protocol for Derivatization and Chiral GC Analysis:
-
Derivatization (Acylation of Hydroxyl Group):
-
Dissolve approximately 2 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of acetic anhydride (B1165640) and a catalytic amount of iodine.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).[13]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
GC Analysis:
-
Column: A capillary column coated with a derivatized cyclodextrin, such as CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[13]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.[10]
-
Injector Temperature: 230 °C.[13]
-
Detector Temperature: 250 °C (FID).[13]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min to ensure good separation.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC can often be performed directly on this compound without derivatization, particularly with polysaccharide-based chiral stationary phases.[14]
Protocol for Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak IA, IB, or IC column (250 mm x 4.6 mm ID), is a good starting point.[14]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) is commonly used for normal-phase separations. The ratio can be optimized to achieve baseline separation.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a Mass Spectrometer (MS) for higher sensitivity and selectivity.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Injection Volume: 5-20 µL.
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers, which can be distinguished by ¹H NMR. For a hydroxy aldehyde, either the hydroxyl or the aldehyde functionality can be targeted. Derivatization of the hydroxyl group with Mosher's acid is a classic example.
Protocol for Derivatization with Mosher's Acid Chloride and ¹H NMR Analysis:
-
Derivatization:
-
Dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.
-
Add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion.
-
-
¹H NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Identify a well-resolved proton signal that is sensitive to the new stereocenter, such as the proton on the carbon bearing the newly formed ester or the methyl group protons. The two diastereomers should give rise to two distinct signals for this proton.
-
Calculation: The enantiomeric excess is calculated from the integration of these two signals: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.
-
The following diagram illustrates the different analytical approaches for determining the enantiomeric excess of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Hydroxy-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 3-hydroxy-2-methylpropanal, a valuable bifunctional molecule and key intermediate in the chemical industry. We will explore three primary methodologies: aldol (B89426) condensation, hydroformylation, and the oxidation of 2-methyl-1,3-propanediol (B1210203). This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Aldol Condensation | Propanal, Formaldehyde (B43269) | Anion-exchange resin | 35°C, 24 h | 89.9 (propanal conversion) | High for this compound | Readily available starting materials, mild conditions | Potential for side reactions (self-condensation, multiple additions) |
| Hydroformylation | Allyl alcohol, Syngas (CO/H₂) | Rhodium complex with scaffolding ligand | 45°C, 50 psi CO/H₂ | 80 | 13 (for branched product) | Atom economical | Low selectivity for the desired branched product, requires specialized ligands and equipment |
| Oxidation | 2-Methyl-1,3-propanediol | Rhodococcus sp. 2N (biocatalyst) | Not specified for chemical oxidation | Intermediate in a multi-step bio-oxidation | High (in biological system) | Potentially green and selective | Chemical oxidation protocols are not well-established; biocatalytic route may not be suitable for all applications. |
Synthetic Route Overviews
A visual representation of the compared synthetic pathways is provided below.
Caption: Comparative overview of synthetic routes to this compound.
Detailed Experimental Protocols
Aldol Condensation of Propanal and Formaldehyde
This method utilizes the base-catalyzed reaction between propanal and formaldehyde. The use of a weak anion-exchange resin as a catalyst offers a greener alternative with high conversion rates.
Experimental Workflow:
Caption: Workflow for the Aldol Condensation Route.
Procedure:
In a round-bottom flask, propanal and an aqueous solution of formaldehyde are mixed. A weak anion-exchange resin is added as the catalyst at a concentration of 0.8 g/mL.[1] The reaction mixture is stirred at 35°C for 24 hours.[1] Progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the resin is removed by filtration. The filtrate is then subjected to a purification process, typically distillation under reduced pressure, to isolate the this compound.
Hydroformylation of Allyl Alcohol
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. In the case of allyl alcohol, this can lead to two isomeric products: the desired branched this compound and the linear 4-hydroxybutanal. Achieving high regioselectivity for the branched product is a significant challenge.
Experimental Workflow:
Caption: Workflow for the Hydroformylation Route.
Procedure:
The hydroformylation of allyl alcohol is typically carried out in a high-pressure reactor. A rhodium-based catalyst, often in conjunction with a specialized ligand, is employed. For instance, a highly regioselective hydroformylation has been reported using a rhodium complex with a scaffolding ligand.[2] The reaction is conducted at elevated temperature and pressure (e.g., 45°C and 50 psi of CO/H₂).[2] After the reaction, the product mixture is carefully depressurized and the catalyst is separated. The isomeric products, this compound and 4-hydroxybutanal, can be separated by fractional distillation. However, reports indicate a strong preference for the linear product (87:13 linear to branched ratio), making this a less efficient route for obtaining the desired branched isomer.[2]
Oxidation of 2-Methyl-1,3-propanediol
The selective oxidation of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol to an aldehyde presents a direct route to this compound. While biocatalytic methods have been explored, chemical oxidation methods are also of interest.
Experimental Workflow:
Caption: Workflow for the Oxidation Route.
Procedure:
A common approach for the selective oxidation of primary alcohols to aldehydes involves the use of reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation. In a typical procedure, 2-methyl-1,3-propanediol would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with the chosen oxidizing agent under controlled temperature conditions. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up to remove the oxidant byproducts, and the crude product is purified, for instance, by column chromatography. While this route is theoretically straightforward, there is limited published data on the specific yields and selectivities for the synthesis of this compound via this method. One study on the asymmetric oxidation of similar 1,3-propanediols using Rhodococcus sp. 2N indicated that only one hydroxymethyl group was converted to a carboxylic acid via two oxidation steps, implying the formation of the aldehyde as an intermediate.[3]
Conclusion
The choice of the optimal synthetic route to this compound is contingent on the specific requirements of the researcher, including desired scale, purity, available equipment, and economic considerations.
-
The Aldol Condensation offers a high-yield and straightforward approach using readily available starting materials, particularly with the use of modern catalysts like anion-exchange resins.
-
The Hydroformylation of allyl alcohol is an atom-economical process, but its practical application for this specific target is hampered by low selectivity for the desired branched isomer.
-
The Oxidation of 2-methyl-1,3-propanediol presents a direct and potentially "green" alternative, especially with biocatalysis, but requires further development and optimization of chemical oxidation protocols for broader applicability.
Further research into developing more selective catalysts for the hydroformylation route and establishing robust chemical oxidation protocols could enhance the synthetic toolbox for producing this compound.
References
- 1. Regioselective hydroformylation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids by Rhodococcus sp. 2N - PubMed [pubmed.ncbi.nlm.nih.gov]
yield comparison of different synthetic methods for 3-hydroxy-2-methylpropanal
For researchers and professionals in drug development and chemical synthesis, the efficient production of key chiral building blocks is paramount. 3-Hydroxy-2-methylpropanal, a versatile intermediate, can be synthesized through various methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering available yield data and detailed experimental protocols to inform your selection of the most suitable method.
Yield Comparison of Synthetic Methods
The selection of a synthetic route is often dictated by the desired yield, scalability, and economic viability. Below is a summary of reported yields for the synthesis of this compound via different methods. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature, and yields can be highly dependent on specific reaction parameters.
| Synthetic Method | Key Reactants | Catalyst/Enzyme | Reported Yield (%) | Notes |
| Hydroformylation | Allyl alcohol, Carbon monoxide, Hydrogen | Rhodium-based complex | ~12% (as by-product) | The primary product is often 4-hydroxybutanal. Yield of this compound is reported as a major by-product. |
| Allyl alcohol, Carbon monoxide | Not specified | 70.4% | The specific product for this reported yield is not definitively stated as this compound, but it is a likely outcome of the hydroformylation of allyl alcohol. | |
| Crossed Aldol (B89426) Condensation | Propanal, Formaldehyde (B43269) | Base (e.g., NaOH, KOH) | Not specified | While this is a classical and direct route, specific yield data for this compound is not readily available in the surveyed literature. |
| Biocatalytic Synthesis | Methanol (B129727), Ethanol (B145695) | Methanol Dehydrogenase, DERA | Not applicable | This method has been reported for the synthesis of the related compound 3-hydroxypropanal (B37111), not this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide available experimental protocols for the key synthetic routes to this compound.
Hydroformylation of Allyl Alcohol
This method involves the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions, leading to the formation of either 4-hydroxybutanal or this compound.
General Procedure:
A high-pressure reactor is charged with allyl alcohol, a rhodium-based catalyst (e.g., a rhodium carbonyl complex), and a suitable solvent. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas). The reaction is typically carried out at elevated temperatures and pressures. Following the reaction, the product mixture is separated and purified, often by distillation. In one patented process, the hydroformylation of allyl alcohol yielded 4-hydroxybutanal as the main product (87 wt%) and this compound as a significant by-product (12 wt%).
Crossed Aldol Condensation of Propanal and Formaldehyde
The crossed aldol condensation between propanal and formaldehyde offers a direct route to this compound. In this reaction, the enolate of propanal acts as a nucleophile, attacking the carbonyl carbon of formaldehyde.
General Procedure:
To a cooled solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like water or ethanol, propanal is added dropwise to form the enolate. Subsequently, formaldehyde is added to the reaction mixture. The reaction is typically stirred at a controlled temperature until completion. The product, this compound, is then isolated and purified from the reaction mixture. While this method is a fundamental organic reaction, specific experimental protocols with yield data for this particular product were not detailed in the surveyed literature.
Biocatalytic Synthesis (of a related compound)
Enzymatic synthesis presents a green and highly selective alternative to traditional chemical methods. While a direct biocatalytic route to this compound was not found, a method for the synthesis of the structurally similar 3-hydroxypropanal has been reported, which involves an enzymatic aldol condensation.
Experimental Protocol for 3-Hydroxypropanal Synthesis:
This biocatalytic process utilizes methanol dehydrogenase and a deoxyribose-5-phosphate aldolase (B8822740) (DERA) to convert methanol and ethanol into 3-hydroxypropanal. The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature. The enzymes catalyze the oxidation of methanol and ethanol to their corresponding aldehydes (formaldehyde and acetaldehyde), which then undergo an aldol condensation catalyzed by DERA to form 3-hydroxypropanal.
Visualizing the Synthetic Pathways
To better understand the logic and workflow of these synthetic methods, the following diagrams are provided.
Caption: Comparative workflow of Hydroformylation and Crossed Aldol Condensation for the synthesis of this compound.
Caption: Biocatalytic pathway for the synthesis of the related compound 3-hydroxypropanal.
Safety Operating Guide
Proper Disposal of 3-hydroxy-2-methylpropanal: A Guide for Laboratory Professionals
Disclaimer: The following guidelines for the proper disposal of 3-hydroxy-2-methylpropanal (CAS No. 38433-80-6) are based on general principles of chemical safety and hazardous waste management. Specific safety data for this compound is limited. Therefore, it is crucial for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. This document serves as a procedural guide and should be adapted to your specific laboratory and institutional protocols.
The proper disposal of laboratory chemicals is not merely a matter of compliance but a critical component of a robust safety culture. For researchers, scientists, and drug development professionals, understanding the logistical and safety-critical steps for waste management is paramount. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Hazard Assessment and Waste Characterization
The first step in proper disposal is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) or other local regulations. This involves assessing the following characteristics:
| Hazardous Waste Characteristics | Description | Considerations for this compound |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), or solids that can spontaneously combust. | Aldehydes can be flammable. The flashpoint of this compound is not specified, but it should be handled as potentially ignitable. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | While not a strong acid or base, its reactivity should be considered. |
| Reactivity | Unstable under normal conditions, may react with water, or generate toxic gases. | Aldehydes can be reactive. Avoid mixing with strong oxidizing agents, acids, or bases.[2] |
| Toxicity | Harmful or fatal when ingested or absorbed. Can release toxic constituents when disposed of in a landfill. | Based on similar compounds, it may be harmful if swallowed.[1] Avoid release into the environment. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is essential to minimize exposure.
| Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be required.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are vital to prevent dangerous reactions.
-
Container: Use a container that is compatible with this compound. The original container is often a good choice. The container must be in good condition and have a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date.[3]
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][3]
-
Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent the spread of spills.[3]
Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's approved hazardous waste management program.
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility. Your EHS department will handle the manifesting process.
-
Treatment and Disposal: this compound waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most likely disposal method for this type of organic chemical is incineration at a permitted hazardous waste facility. Landfill disposal is generally not permitted for liquid organic wastes.
Experimental Protocols
While there are no specific "experimental protocols" for the disposal of this chemical, the procedural steps outlined above, from hazard assessment to final disposal, constitute the required methodology for safely managing this waste stream. Adherence to these steps is a critical component of laboratory safety and regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 3-hydroxy-2-methylpropanal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-hydroxy-2-methylpropanal in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Mitigation
While specific toxicity data for this compound is limited, aldehydes as a class of chemicals are known to be potential irritants to the skin, eyes, and respiratory tract. Prudent practice dictates handling this compound with care to minimize all routes of exposure.
Primary Engineering Control: All handling of this compound, including weighing, dilution, and reaction quenching, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Personal Protective Equipment (PPE)
A task-specific risk assessment should be performed, but the minimum required PPE for handling this compound includes:
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles or a face shield | Must be ANSI Z87.1-rated or equivalent. |
| Skin | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex gloves.[1] |
| Body | Laboratory coat | Should be long-sleeved and fully buttoned. |
| Respiratory | Air-purifying respirator | Not generally required when working in a fume hood. If vapors may escape the hood, use a NIOSH-approved respirator with organic vapor cartridges.[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₂[2][3] |
| Molecular Weight | 88.11 g/mol [2][4] |
| CAS Number | 38433-80-6[2][3] |
| Occupational Exposure Limits | Data not available |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Read and understand the supplier-specific SDS.
-
Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and PPE.
-
Locate the nearest eyewash station and safety shower.
-
-
Handling:
-
Don all required PPE before entering the fume hood.
-
Carefully weigh the required amount of this compound.
-
If preparing a solution, slowly add the aldehyde to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work area within the fume hood.
-
Properly dispose of all contaminated disposable PPE as hazardous waste.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS department for assistance.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all solutions containing the aldehyde in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, sealed container for solid hazardous waste.
Some institutions may have procedures for neutralizing aldehyde waste.[7][8] Consult with your EHS department for approved disposal methods, which may include treatment with a neutralizing agent like sodium bisulfite before collection.[9] Do not dispose of this compound down the drain.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (2R)-3-hydroxy-2-methylpropanal | C4H8O2 | CID 12367601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehs.com [ehs.com]
- 7. archtechnochem.com [archtechnochem.com]
- 8. wastewise.com [wastewise.com]
- 9. web.stanford.edu [web.stanford.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
